molecular formula C6H7ClN2O B1461058 2-(Chloromethyl)-6-methylpyrimidin-4-ol CAS No. 23862-02-4

2-(Chloromethyl)-6-methylpyrimidin-4-ol

Cat. No.: B1461058
CAS No.: 23862-02-4
M. Wt: 158.58 g/mol
InChI Key: KLGVEJTYDFQICE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGVEJTYDFQICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400800
Record name 2-(chloromethyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23862-02-4
Record name 2-(chloromethyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Chloromethyl)-6-methylpyrimidin-4-ol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Chloromethyl)-6-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 23862-02-4), a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, and this particular derivative offers a reactive handle for extensive chemical modification.[1] This document details the compound's chemical identity, physical properties, a proposed synthetic pathway with mechanistic insights, and its strategic application as a versatile building block. Furthermore, it covers essential analytical characterization techniques and critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage substituted pyrimidines in their synthetic programs.

Section 1: Chemical Identity and Properties

Correctly identifying a chemical entity is the foundational step for any research and development endeavor. This compound is a functionalized pyrimidine derivative. Its structure features a pyrimidine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position, leading to its characteristic reactivity. The hydroxyl group means the compound can exist in tautomeric forms, primarily the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 23862-02-4 [2][3]
Molecular Formula C₆H₇ClN₂O [2]
Molecular Weight 158.59 g/mol [2]
IUPAC Name This compound N/A
SMILES ClCc1nc(C)cc(n1)O [3]
Physical State Solid [2]

| Purity | Typically ≥95% |[2] |

Section 2: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic motif of immense interest in medicinal chemistry. It is a core component of nucleobases (cytosine, thymine, uracil) and is found in a multitude of clinically approved drugs.[1] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic placement of functional groups on the pyrimidine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets, such as protein kinases.[1] The title compound, with its reactive chloromethyl group, serves as an excellent electrophilic precursor for introducing the pyrimidinyl moiety into larger, more complex molecules.[1][4]

Section 3: Synthesis and Mechanistic Insights

While a specific, published synthesis for this compound was not found in the immediate search, a logical and efficient pathway can be proposed based on established pyrimidine synthesis methodologies. A common and effective route involves the condensation of a β-ketoester equivalent with a suitable amidine or related precursor.

A plausible synthesis begins with the condensation of ethyl 4-chloroacetoacetate with acetamidine. This type of reaction is a cornerstone of pyrimidine chemistry.

Causality Behind Experimental Choices:

  • Starting Materials: Ethyl 4-chloroacetoacetate provides the C4, C5, C6, and methyl group backbone, while also containing the precursor to the chloromethyl group. Acetamidine provides the N1, C2, and N3 atoms of the pyrimidine ring.

  • Base Catalysis: A base, such as sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the active methylene group of the β-ketoester, facilitating the initial nucleophilic attack on the amidine carbon. The choice of ethoxide as the base prevents transesterification side reactions.

  • Cyclization: The reaction proceeds through an initial addition followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. Heating is typically required to drive the cyclization and dehydration steps to completion.

Proposed Synthesis Workflow

Synthesis_of_2_Chloromethyl_6_methylpyrimidin_4_ol Figure 1: Proposed Synthesis Workflow reagent1 Ethyl 4-chloroacetoacetate reaction_step + conditions NaOEt, Ethanol Reflux reagent1->conditions reagent2 Acetamidine reagent2->conditions product This compound conditions->product Condensation & Cyclization

Caption: Figure 1: Proposed Synthesis Workflow

Detailed Experimental Protocol (Prophetic)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Carefully add sodium metal (1.2 eq.) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Reagent Addition: To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1.1 eq.) followed by the dropwise addition of ethyl 4-chloroacetoacetate (1.0 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and neutralize carefully with aqueous HCl. The product may precipitate upon neutralization.

  • Isolation: Filter the resulting solid, wash with cold water and then a minimal amount of cold ethanol to remove impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 4: Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1] The chloromethyl group at the C2 position is highly reactive towards nucleophilic substitution.[4] This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, alcohols, and carbanions, thereby enabling the rapid generation of diverse chemical libraries for biological screening.[1]

General Derivatization Workflow

Derivatization_Workflow Figure 2: General Derivatization Scheme start_material 2-(Chloromethyl)-6- methylpyrimidin-4-ol reaction_plus + conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) start_material->conditions nucleophile Nucleophile (Nu-H) nucleophile->conditions product 2-((Nu)methyl)-6- methylpyrimidin-4-ol Derivative conditions->product Nucleophilic Substitution (SN2)

Caption: Figure 2: General Derivatization Scheme

Rationale for Protocol:

  • Nucleophilic Substitution: The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon of the chloromethyl group, displacing the chloride leaving group.

  • Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) is often used to deprotonate the nucleophile (if it is acidic, e.g., an amine or thiol) or to scavenge the HCl byproduct. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cations, leaving the nucleophile highly reactive.

This synthetic strategy is crucial for structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors, various amines can be introduced to probe the binding pocket of the target enzyme.[1] Similarly, derivatization has been key in developing compounds for treating diseases like Chagas' disease.[5] The "magic methyl" effect, where the addition of a methyl group can drastically alter pharmacological properties, is a well-documented phenomenon in drug design that can be explored starting from this scaffold.[6]

Section 5: Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR - A singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- A singlet for the chloromethyl (CH₂Cl) protons (~4.5-4.8 ppm).- A singlet for the vinyl proton on the pyrimidine ring (~6.0-6.2 ppm).- A broad singlet for the hydroxyl/amide (OH/NH) proton, which is D₂O exchangeable.
¹³C NMR - A signal for the methyl carbon (~20-25 ppm).- A signal for the chloromethyl carbon (~45-50 ppm).- Signals for the aromatic/olefinic carbons of the pyrimidine ring (typically ~100-165 ppm).- A signal for the carbonyl-like carbon at the 4-position (~160-170 ppm).
IR Spectroscopy - A broad O-H stretching band (~3200-3400 cm⁻¹).- A C=O stretching band (if in the 'one' tautomer form) (~1650-1680 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1550-1620 cm⁻¹).- A C-Cl stretching band (~650-800 cm⁻¹).

| Mass Spectrometry | - A molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (158.59).- A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

Section 6: Safety, Handling, and Storage

Working with reactive chemical intermediates requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for the title compound is not detailed here, information can be inferred from structurally similar chlorinated pyrimidines.[7][8][9]

  • Hazard Identification: Based on related compounds, this compound should be considered harmful if swallowed (H302) and a potential cause of serious eye irritation (H319). It may also cause skin and respiratory tract irritation.[7][9]

    • GHS Pictogram: GHS07 (Exclamation Mark)[8]

    • Signal Word: Warning[8]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • First-Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[7]

    • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

Section 7: Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and synthetic organic chemistry. Its well-defined structure, featuring a privileged pyrimidine core and a reactive chloromethyl handle, makes it an ideal starting point for the synthesis of diverse molecular libraries. Understanding its properties, synthetic routes, and reactivity is crucial for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge required to handle, synthesize, and strategically utilize this versatile building block in the pursuit of new and effective medicines.

References

  • Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Retrieved from Benchchem website.[1]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from Cole-Parmer website.[7]

  • ChemScene. (n.d.). 2-Chloro-6-methylpyrimidin-4-ol. Retrieved from ChemScene website.[8]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 23862-02-4 | this compound. Retrieved from Hoffman Fine Chemicals website.[2]

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[9]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from PubChem website.[10]

  • Ivy Fine Chemicals. (n.d.). This compound. Retrieved from Ivy Fine Chemicals website.[3]

  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from MDPI website.[11]

  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from PubChem website.[12]

  • AERU. (2025). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Retrieved from AERU website.[13]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from Thieme Chemistry website.[14]

  • Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil. Retrieved from Google Patents website.[15]

  • Benchchem. (2025). The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery. Retrieved from Benchchem website.[4]

  • PubMed. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Retrieved from PubMed website.[5]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from ResearchGate website.[16]

  • ResearchGate. (2025). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from ResearchGate website.[17]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from MDPI website.[6]

Sources

Technical Guide: Structure Elucidation of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The compound 2-(chloromethyl)-6-methylpyrimidin-4-ol (often referred to as CMP-4-ol ) represents a critical heterocyclic scaffold in medicinal chemistry, particularly as an intermediate for thiamine analogs, kinase inhibitors, and antiviral agents. Its structural elucidation presents two distinct challenges to the analytical chemist:

  • Tautomeric Ambiguity: Like most 4-substituted pyrimidines, CMP-4-ol exists in a dynamic equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms. Determining the dominant tautomer is essential for predicting reactivity and binding affinity.

  • Electrophilic Instability: The 2-chloromethyl moiety is a reactive alkylating group ("warhead"). It is susceptible to hydrolysis (yielding the hydroxymethyl analog) or dimerization during analysis, requiring rigorous sample preparation protocols.

This guide provides a definitive methodology for the structural validation of CMP-4-ol, prioritizing self-validating spectral logic over generic characterization.

Tautomeric Equilibrium & Reactivity

Before interpreting spectral data, one must understand the species present in solution. In polar aprotic solvents (e.g., DMSO, DMF) and the solid state, 4-hydroxypyrimidines predominantly adopt the oxo-tautomer (pyrimidin-4(3H)-one).

Visualization: Tautomeric & Degradation Pathways

The following diagram illustrates the equilibrium and potential degradation products that must be ruled out during elucidation.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) *Dominant in DMSO* Enol->Keto Tautomerization (Fast) Hydrolysis Impurity: Hydroxymethyl analog (Cl replaced by OH) Keto->Hydrolysis + H2O / Nucleophilic Attack

Caption: Figure 1. Tautomeric equilibrium favoring the keto form and the primary degradation pathway (hydrolysis) to be monitored.

Spectroscopic Elucidation Strategy

Nuclear Magnetic Resonance (NMR) Logic

The 1H NMR spectrum provides the most definitive structural proof. The analysis must confirm the integrity of the chloromethyl group (distinguishing it from methyl or hydroxymethyl) and assess the tautomeric state.

Solvent Selection:

  • Recommended: DMSO-d6. It stabilizes the keto form and ensures solubility.

  • Avoid: D2O (promotes Cl hydrolysis) or Methanol-d4 (potential solvolysis/exchange).

Diagnostic Signal Table (DMSO-d6)
PositionMoietyShift (

ppm)
MultiplicityStructural Insight
C2

4.40 – 4.65 SingletCritical: A shift < 4.2 ppm suggests hydrolysis to

.
C6

2.15 – 2.30 SingletConfirms the 6-methyl substituent.
C5 Aromatic H6.00 – 6.20 SingletCharacteristic of the pyrimidine ring.
N3

12.0 – 13.5 Broad SingletPresence confirms the Keto (3H) tautomer. Absence suggests Enol or exchange.

Mechanistic Note on C2-Shift: The electronegativity of the chlorine atom deshields the methylene protons, pushing them downfield to ~4.5 ppm. If this signal appears as a doublet (coupled to OH) or shifts upfield to ~4.1 ppm, the sample has likely hydrolyzed to the alcohol.

Mass Spectrometry (MS) Validation

MS is used not just for molecular weight confirmation, but to verify the presence of the chlorine atom via isotopic abundance.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion (

    
    ): 
    
    • Expected

      
      : 159.03  (
      
      
      
      ) and 161.03 (
      
      
      ).
  • Isotope Pattern:

    • The ratio of the M and M+2 peaks must be approximately 3:1 .

    • Failure Mode: A 100:1 ratio implies loss of Chlorine (dehalogenation or hydrolysis).

Infrared Spectroscopy (IR)

IR distinguishes the tautomers in the solid state.

  • Keto Form: Strong

    
     stretch at 1650–1690 cm⁻¹ .
    
  • Enol Form: Broad

    
     stretch (often obscured) and absence of strong carbonyl.
    
  • Experimental Observation: Most samples show the carbonyl band, confirming the pyrimidinone structure in solid phase.

Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)

Goal: Prepare a sample without inducing hydrolysis of the chloromethyl group.

  • Dryness Check: Ensure the NMR tube and DMSO-d6 ampoule are strictly anhydrous.

  • Dissolution: Weigh 5–10 mg of CMP-4-ol into a vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex gently. Do not sonicate for extended periods, as heat can accelerate degradation.

  • Acquisition: Run the 1H NMR experiment immediately (within 15 minutes).

  • Validation: Check the integration of the

    
     (2H) vs. 
    
    
    
    (3H). Ratio must be 2:3 .
Protocol B: Purity Assessment (HPLC-UV)

Goal: Separate the target from the hydroxymethyl impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

  • Note: The hydroxymethyl impurity is more polar and will elute earlier (lower Retention Time) than the chloromethyl target.

Decision Logic for Structure Confirmation

Use the following logic flow to confirm the identity of your synthesized or purchased material.

ElucidationFlow Start Start: Crude Material MS_Check Step 1: MS (ESI+) Is M+H 159/161 present? Is ratio 3:1? Start->MS_Check NMR_Check Step 2: 1H NMR (DMSO-d6) Is CH2 singlet at ~4.5 ppm? MS_Check->NMR_Check Yes Fail_Dehalo FAIL: Dehalogenated (Methyl analog) MS_Check->Fail_Dehalo No Cl pattern Integration Step 3: Integration Check Is CH2 : CH3 ratio 2:3? NMR_Check->Integration Shift ~4.5 ppm Fail_Hydrolysis FAIL: Hydrolyzed Product (Hydroxymethyl analog) NMR_Check->Fail_Hydrolysis Shift < 4.2 ppm Tautomer Step 4: Tautomer Check Is NH signal (>12ppm) or C=O (IR) present? Integration->Tautomer Pass Integration->Fail_Hydrolysis Integral < 2H Success CONFIRMED: 2-(Chloromethyl)-6-methylpyrimidin-4(3H)-one Tautomer->Success Yes

Caption: Figure 2. Step-by-step logical workflow for validating the structural identity of CMP-4-ol.

References

  • Tautomerism in Pyrimidines

    • Title: Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.[1]

    • Source: N
    • Link:[Link]

    • Relevance: Establishes the dominance of the keto-tautomer in solid state and polar solutions for 4-hydroxypyrimidines.
  • NMR Chemical Shifts of Chloromethyl Groups

    • Title: 2-(Chloromethyl)pyrimidine Hydrochloride 1H NMR Spectrum.[2]

    • Source: ChemicalBook / Spectral D
    • Relevance: Provides baseline spectral data for the chloromethyl-pyrimidine moiety (approx 4.6 ppm).
  • Synthesis & Reactivity

    • Title: Process for the synthesis of 6-chloromethyluracil.[3]

    • Source: Google P
    • Link
    • Relevance: Details the synthesis and handling of chloromethyl-pyrimidinones, highlighting the risk of hydrolysis and the need for controlled acidic conditions.
  • Mass Spectrometry of Halogenated Heterocycles

    • Title: Fragmentation and Interpretation of Spectra (Chlorine Isotope P
    • Source: Michigan St
    • Link:[Link]

    • Relevance: Authoritative guide on interpreting M/M+2 ratios for chlorin

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-6-methylpyrimidin-4-ol (CAS 23862-02-4) represents a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of thiamine analogs, antiviral agents, and agrochemicals. Its utility stems from its dual-reactivity profile: it possesses a highly electrophilic chloromethyl "warhead" at the C2 position and a nucleophilic/acidic hydroxyl motif at the C4 position.

This guide provides a rigorous technical analysis of this intermediate. Unlike generic data sheets, this document focuses on the implications of its physicochemical properties on experimental design, specifically addressing the challenges of tautomeric equilibrium, hydrolytic instability, and regioselective functionalization.

Molecular Identity & Structural Dynamics

The nomenclature "pyrimidin-4-ol" is chemically deceptive. In the solid state and in polar solutions, the compound exists predominantly as the pyrimidin-4(3H)-one tautomer. This keto-enol equilibrium is not merely a structural curiosity; it dictates solubility and the site of alkylation during downstream processing.

Tautomeric Equilibrium

The proton on the oxygen (enol form) is labile and shifts to the N3 nitrogen (keto form), stabilized by the resonance energy of the amide-like system.

  • Enol Form: 2-(chloromethyl)-4-hydroxy-6-methylpyrimidine (Aromatic, favored in gas phase/non-polar solvents).

  • Keto Form: 2-(chloromethyl)-6-methylpyrimidin-4(3H)-one (Polar, favored in solid state/water/DMSO).

Implication: When designing nucleophilic substitutions at the chloromethyl group, the N3 proton in the keto form is acidic (


). Use of strong bases can deprotonate N3, creating a competing nucleophile (the pyrimidinyl anion) that may lead to polymerization or intermolecular side reactions.

Tautomerism Enol Enol Form (4-Hydroxy) Favored in Non-Polar Keto Keto Form (4-Oxo-3H) Favored in Solid/Polar Enol->Keto Tautomerization (Fast) Keto->Enol Anion Pyrimidinyl Anion (Reactive Nucleophile) Keto->Anion Base (Deprotonation)

Figure 1: Tautomeric equilibrium and ionization potential. The keto form is the dominant species under standard laboratory conditions.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictions essential for process development.

ParameterValueTechnical Context
CAS Number 23862-02-4Unique identifier.
Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Melting Point 157–159 °CSharp melting point indicates high crystallinity of the keto tautomer. Broadening indicates hydrolysis.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, DCM) due to strong intermolecular H-bonding of the keto form.
pKa (N3-H) ~8.5 (Estimated)The amide-like proton is acidic. Bases stronger than carbonate will deprotonate this site.
pKa (N1) ~2.5 (Estimated)Protonation at N1 is difficult; the compound is a weak base.
Stability Moisture SensitiveThe C2-CH₂Cl bond is susceptible to hydrolysis, forming the 2-hydroxymethyl analog.

Reactivity Profile & Synthetic Causality

The molecule presents three distinct sites for chemical modification. Understanding the hierarchy of reactivity is crucial for yield optimization.

The Chloromethyl "Warhead" (C2 Position)

This is the primary electrophilic site. The chlorine atom is activated by the electron-deficient pyrimidine ring, making it highly susceptible to


 displacement.
  • Nucleophiles: Amines, thiols, and alkoxides react readily.

  • Risk: Hydrolysis. In aqueous basic conditions, the hydroxide ion competes with the desired nucleophile, converting the chloromethyl group to a hydroxymethyl group.

  • Protocol Adjustment: Perform substitutions in anhydrous aprotic solvents (acetonitrile, DMF) to suppress hydrolysis.

The 4-Oxo/Hydroxy Group (C4 Position)

This group serves as a handle for further functionalization, typically via conversion to a leaving group.

  • Chlorination: Treatment with

    
     converts the C4-OH to a C4-Cl, yielding 2-(chloromethyl)-4-chloro-6-methylpyrimidine . This dichloro species allows for sequential nucleophilic substitutions (C4 is usually more reactive than the alkyl chloride at C2 towards aromatic nucleophilic substitution, though this depends on conditions).
    
The Nitrogen Atoms (N1 & N3)
  • Alkylation: Under basic conditions, the N3 atom can be alkylated. If O-alkylation is desired (to lock the enol ether), silver salts (Ag₂CO₃) or specific hard electrophiles are required.

Reactivity Center 2-(Chloromethyl)- 6-methylpyrimidin-4-ol Subst 2-(R-methyl)- pyrimidin-4-ol Center->Subst Nucleophile (R-NH2, R-SH) (SN2 at Alkyl Halide) Dichloro 2-(Chloromethyl)- 4-chloro-6-methylpyrimidine Center->Dichloro POCl3 / Reflux (Deoxychlorination) Hydrolysis 2-(Hydroxymethyl)- pyrimidin-4-ol (Impurity) Center->Hydrolysis H2O / Base (Unwanted Hydrolysis)

Figure 2: Primary reaction pathways. The dashed line represents the degradation pathway that must be mitigated during storage and reaction.

Experimental Protocols

Storage and Handling (Self-Validating System)

Objective: Prevent hydrolytic degradation of the C-Cl bond.

  • Protocol: Store the solid under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Validation: A visual check for color change (white/yellow to orange/brown) indicates decomposition. A melting point check (lowering of MP <155°C) confirms significant hydrolysis.

Analytical Method: HPLC Quality Control

Objective: Quantify purity and detect the hydroxymethyl impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the keto form stable and protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine ring absorption).

  • Note: The hydroxymethyl impurity will elute earlier (more polar) than the chloromethyl parent compound.

Synthesis of this compound

Context: While commercially available, in-house synthesis is often required to ensure fresh material free of hydrolyzed impurities. Mechanism: Condensation of 2-chloroacetamidine with ethyl acetoacetate.

  • Reagents: 2-Chloroacetamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium Ethoxide (2.0 eq).

  • Solvent: Absolute Ethanol (Must be dry to prevent side reactions).

  • Procedure:

    • Generate the free base of the amidine in situ at 0°C to prevent self-polymerization.

    • Add ethyl acetoacetate dropwise.

    • Stir at room temperature (heating may degrade the chloromethyl group).

    • Quench with dilute HCl to pH ~6 to precipitate the product.

  • Purification: Recrystallization from Ethanol/Water.

Safety & Toxicology (GHS)

Signal Word: WARNING

Hazard ClassCategoryStatement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2][3]

Critical Handling Note: As an alkyl halide, this compound is a potential alkylating agent . Alkylating agents can modify DNA and proteins.

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the electrophile before disposal.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135445478, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Chloromethylpyrimidine derivatives. Retrieved from [Link]

Sources

Technical Guide: Tautomeric Dynamics & Synthetic Utility of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

[2]

Executive Summary

This compound (CAS: 1722-12-9) is a functionalized pyrimidine scaffold widely utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its utility is defined by two reactive centers: the electrophilic chloromethyl group at C2 and the nucleophilic heteroatoms at the N3-C4-O locus.[1]

The core challenge in handling this molecule lies in its prototropic tautomerism .[2] While often depicted as the 4-hydroxy (lactim) form in catalogs, experimental evidence confirms that the 4(3H)-one (lactam) tautomer predominates in the solid state and polar solutions. Understanding this equilibrium is not merely academic; it dictates the regioselectivity of alkylation reactions (N- vs. O-alkylation) and the stability of the chloromethyl moiety.

Structural Dynamics: The Lactam-Lactim Equilibrium[1]

Theoretical Framework

The compound exists in a dynamic equilibrium between three primary forms:

  • Lactam (A): 2-(chloromethyl)-6-methylpyrimidin-4(3H)-one.[1][2]

  • Lactim (B): this compound.[1][2]

  • Zwitterion (C): A resonance contributor to the lactam form, stabilized by polar solvents.[2]

In the gas phase, the lactim form (B) is often energetically competitive due to aromaticity retention. However, in the condensed phase (solid or solution), the Lactam (A) form is thermodynamically favored by approximately 3–7 kcal/mol . This preference is driven by the high bond energy of the C=O carbonyl (approx. 176 kcal/mol) compared to the C=N bond and the stabilization provided by intermolecular hydrogen bonding (dimerization).

Impact of the 2-Chloromethyl Group

The C2-chloromethyl substituent is a strong electron-withdrawing group (EWG) via the inductive effect (-I).[1]

  • Acidity: The -I effect increases the acidity of the N3-H (in lactam) and O-H (in lactim), lowering the pKa relative to 2,6-dimethylpyrimidin-4-ol.

  • Equilibrium Shift: While EWGs generally destabilize the protonated nitrogen, the lactam form remains dominant. However, the barrier to tautomerization is lowered, making the equilibrium more sensitive to solvent polarity and temperature.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance stabilization of the lactam form.

Tautomerismcluster_0Thermodynamic DriversLactamLactam Form (Major)2-(chloromethyl)-6-methylpyrimidin-4(3H)-one(Polar Solvent / Solid State)LactimLactim Form (Minor)This compound(Gas Phase / Non-polar Solvent)Lactam->LactimProton Transfer(Fast)DimerCyclic Dimer(Hydrogen Bonded Network)Lactam->DimerSelf-Association(High Conc.)InfoΔG ≈ 3-7 kcal/mol (favoring Lactam)C=O Bond Strength > C=NSolvent Dielectric Stabilization

Figure 1: Tautomeric equilibrium pathways favoring the lactam form in condensed phases.

Analytical Characterization

Accurate identification of the tautomer requires specific spectroscopic techniques.[2] Standard LC-MS is insufficient as ionization often obscures the neutral ground state.[1][2]

NMR Spectroscopy[1][2]
  • 
    H NMR (DMSO-d
    
    
    ):
    The lactam form is characterized by a broad singlet for the N3-H proton, typically appearing downfield at 12.0–13.5 ppm . The absence of this peak and the appearance of a sharper O-H signal (often exchange-broadened) would indicate the lactim form, but this is rarely observed in DMSO.
  • 
    C NMR: 
    
    • Lactam (C=O): Signal at 160–165 ppm .[2]

    • Lactim (C-OH): Signal typically shifts upfield to 168–172 ppm (due to aromatic shielding).[1][2]

    • Diagnostic: The coupling constant

      
       of the C5 position is distinct for lactam vs. lactim forms.
      
Infrared (IR) Spectroscopy[3]
  • Lactam: Strong absorption band at 1650–1690 cm

    
      (C=O stretching, often lowered by H-bonding).[2] Broad band at 2800–3200 cm
    
    
    (N-H stretch).[1][2]
  • Lactim: Absence of carbonyl band; presence of weak aromatic C=N and O-H stretch (3500–3600 cm

    
     if non-bonded).[2]
    
Quantitative Data Summary
ParameterLactam Form (4(3H)-one)Lactim Form (4-ol)Diagnostic Feature
Stability (Solid) Dominant (>95%)Trace / Non-existentX-ray (Intermolecular H-bonds)

H NMR (DMSO)

~12.5 ppm (NH)

~11.0 ppm (OH)
NH is broader; solvent dependent

C NMR (C4)

160–165 ppm

168–172 ppm
Carbonyl vs Aromatic C-O
IR Stretch 1660 cm

(Strong C=O)
1580 cm

(C=N)
Presence of C=O is definitive

Synthetic Implications: Reactivity & Alkylation

The tautomeric ratio dictates the nucleophilicity of the N3 and O4 positions.

N-Alkylation vs. O-Alkylation

Under basic conditions, the molecule forms an ambident anion.[1][2]

  • Thermodynamic Control (N-Alkylation): Reaction with alkyl halides in polar aprotic solvents (DMF, DMSO) with bases like K

    
    CO
    
    
    or NaH typically favors N3-alkylation .[1][2] This preserves the strong C=O bond (isomeric with the lactam).[2]
  • Kinetic/Coordination Control (O-Alkylation): Reaction with "hard" electrophiles (e.g., sulfonate esters) or the use of silver salts (Ag

    
    CO
    
    
    ) can favor O-alkylation , trapping the lactim ether.
The Chloromethyl Risk Factor

The C2-chloromethyl group is highly reactive.[1][2]

  • Self-Alkylation: In concentrated basic solutions, the deprotonated N3 or O4 of one molecule can attack the chloromethyl group of another, leading to polymerization or dimer formation.

  • Mitigation: Reactions involving the chloromethyl group (e.g., nucleophilic substitution with amines) should be conducted under neutral conditions or with non-nucleophilic bases to prevent ring alkylation.

Reaction Pathway Diagram[1][2]

Reactivitycluster_alkylationAlkylation PathwaysStartThis compound(Ambident Nucleophile)BaseDeprotonation (Base)Start->BaseAnionResonance Stabilized Anion(N- vs O- nucleophilic sites)Base->AnionPathNN-Alkylation (Major)Thermodynamic Product(Maintains C=O)Anion->PathNRX, Polar Solvent(e.g., DMF, K2CO3)PathOO-Alkylation (Minor)Kinetic/Ag+ Assisted(Aromatic Ether)Anion->PathOAg2CO3 orHard ElectrophilesSideRxnSide Reaction:Self-Alkylation at -CH2ClAnion->SideRxnHigh Conc.High Temp

Figure 2: Divergent alkylation pathways and competing side reactions.[1]

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio via Solvent-Titration NMR

Objective: To visualize the shift in equilibrium and confirm the dominant species in solution.

  • Preparation: Prepare 10 mM solutions of the compound in three solvents:

    • Solvent A: DMSO-d

      
       (Polar aprotic, H-bond acceptor).[1][2]
      
    • Solvent B: CDCl

      
       (Non-polar, weak H-bond donor).[2]
      
    • Solvent C: Methanol-d

      
       (Polar protic).[1][2]
      
  • Acquisition: Acquire

    
    H NMR spectra (400 MHz minimum) at 298 K.
    
  • Analysis:

    • Integrate the C5-H signal (approx 6.0–6.5 ppm).[1][2]

    • Look for the exchangeable proton.[2] In CDCl

      
      , if the lactam dimer is present, the NH signal may appear very broad or be invisible due to exchange.
      
    • Validation: Add 1 drop of D

      
      O to the DMSO sample.[2] Immediate disappearance of the downfield signal (12+ ppm) confirms it is NH/OH and not a CH.[2]
      
  • Result Interpretation: If the C5-H chemical shift changes significantly (>0.5 ppm) between CDCl

    
     and DMSO, it indicates a shift in the tautomeric average or aggregation state.[2]
    
Protocol 2: Selective N-Alkylation (Validation of Lactam Reactivity)

Objective: To synthesize the N3-methyl derivative, confirming the nucleophilicity of the nitrogen.

  • Reagents: this compound (1.0 eq), K

    
    CO
    
    
    (1.5 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).[1][2]
  • Procedure:

    • Dissolve substrate in DMF (0.2 M) under N

      
      .[1][2]
      
    • Add K

      
      CO
      
      
      and stir for 15 min at RT (formation of anion).
    • Add MeI dropwise at 0°C (to minimize reaction at the chloromethyl group).

    • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[2] Dry over Na

    
    SO
    
    
    .
  • Characterization:

    • 
      H NMR:  Look for N-Me singlet (approx 3.3–3.5 ppm).[1][2]
      
    • HMBC: Correlation between N-Me protons and C2/C4 carbons confirms N-alkylation over O-alkylation (O-Me would be approx 3.9–4.0 ppm).[2]

References

  • Tautomerism in 4-hydroxypyrimidines

    • Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[1][2][3]

    • Source: PubMed / J Phys Chem A.[1][2]

    • URL:[Link]

  • Structural Analysis of Pyrimidinones

    • Title: 2-Isopropyl-6-methylpyrimidin-4(3H)-one (Crystal Structure).[1][2]

    • Source: PMC - NIH.[1][2]

    • URL:[Link]

  • Synthesis and Reactivity

    • Title: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Precursor Analysis).
    • Source: MDPI Molbank.[2]

    • URL:[Link][2][4][5][6]

  • General Keto-Enol Tautomerism Principles

    • Title: Keto-Enol Tautomerism: Key Points.
    • Source: Master Organic Chemistry.[1][2]

    • URL:[Link]

2-(Chloromethyl)-6-methylpyrimidin-4-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and applications of 2-(Chloromethyl)-6-methylpyrimidin-4-ol .

CAS Number: 23862-02-4 Synonyms: 2-(Chloromethyl)-6-methyl-4-hydroxypyrimidine; 2-(Chloromethyl)-6-methyl-4(3H)-pyrimidinone Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol [1]

Executive Summary

This compound is a versatile heterocyclic building block characterized by a reactive electrophilic chloromethyl group at the C2 position and a tautomeric hydroxyl/keto group at the C4 position.[2] It serves as a critical intermediate in the synthesis of thiamine (Vitamin B1) analogues , agrochemicals, and kinase inhibitors. Its dual reactivity—nucleophilic displacement at the chloromethyl group and tautomeric functionalization at the pyrimidine ring—makes it a staple in medicinal chemistry for constructing complex fused heterocycles and bioconjugates.

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this compound is vital for predicting its reactivity and solubility.

  • Structure A (Pyrimidinol form): Aromatic character is maximized; favored in basic conditions or specific solvents.

  • Structure B (Pyrimidinone form): The predominant tautomer in the solid state and neutral solution, featuring an NH at position 3 and a carbonyl at position 4.

Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and aqueous base (forming the phenoxide-like anion).

  • Stability: The chloromethyl group is susceptible to hydrolysis in strongly basic aqueous media over prolonged periods; store under inert atmosphere at cool temperatures.

Synthesis: The Condensation Protocol

The most robust synthetic route involves the condensation of 2-chloroacetamidine with ethyl acetoacetate . This approach ensures correct regiochemistry, placing the chloromethyl group at C2 and the methyl group at C6.

Reaction Scheme (Graphviz)[3][4][5]

SynthesisRoute Amidine 2-Chloroacetamidine Hydrochloride (Cl-CH2-C(=NH)NH2·HCl) FreeBase Free Amidine Intermediate Amidine->FreeBase Neutralization EAA Ethyl Acetoacetate (CH3-CO-CH2-COOEt) Tetrahedral Tetrahedral Intermediate EAA->Tetrahedral Nucleophilic Attack Base Base (NaOMe or NaOEt) Base->FreeBase Neutralization FreeBase->Tetrahedral Nucleophilic Attack Product 2-(Chloromethyl)- 6-methylpyrimidin-4-ol Tetrahedral->Product Cyclization & -EtOH

Figure 1: Synthetic pathway via condensation of chloroacetamidine and ethyl acetoacetate.[3]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

  • Chloroacetamidine hydrochloride (6.45 g, 50 mmol)

  • Ethyl acetoacetate (6.51 g, 50 mmol)

  • Sodium methoxide (NaOMe) (5.40 g, 100 mmol) or Sodium ethoxide (21% wt in EtOH)

  • Methanol (MeOH) or Ethanol (EtOH) (anhydrous, 100 mL)

Step-by-Step Methodology:

  • Preparation of Amidine Free Base:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Chloroacetamidine hydrochloride in 50 mL of anhydrous MeOH.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Sodium methoxide solution dropwise over 20 minutes. Note: This liberates the free amidine. Keep cold to prevent self-polymerization.

  • Condensation:

    • Add Ethyl acetoacetate dropwise to the cold amidine mixture.

    • Allow the reaction to warm to room temperature (25°C) and stir for 1 hour.

    • Reflux the mixture (65°C for MeOH) for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent, leaving a solid residue.

    • Dissolve the residue in a minimum amount of cold water (approx. 30 mL).

    • Acidification: Carefully adjust the pH to ~4–5 using 2M HCl. This step protonates the pyrimidinolate salt, causing the product to precipitate as the free pyrimidinol/pyrimidone.

    • Filter the white precipitate and wash with cold water (2 x 10 mL) and cold diethyl ether (to remove unreacted ester).

    • Dry the solid in a vacuum oven at 40°C overnight.

Yield Expectations: Typical yields range from 60% to 75% .

Reactivity & Functionalization

The chemical utility of this compound lies in its bifunctional nature.

Nucleophilic Substitution (S_N2) at C2-Chloromethyl

The chloromethyl group is a potent electrophile. It readily undergoes S_N2 reactions with amines, thiols, and alkoxides.

  • Thiamine Analogs: Reaction with 4-methyl-5-(2-hydroxyethyl)thiazole yields thiamine (Vitamin B1) analogs where the bridge is modified.

  • Amination: Reaction with primary or secondary amines yields 2-(aminomethyl) derivatives, common in kinase inhibitor libraries.

Tautomeric Functionalization at C4

The C4 position can react as a hydroxyl group (O-alkylation) or an amide-like nitrogen (N-alkylation), depending on conditions.

  • Chlorination: Treatment with POCl₃ converts the C4-OH into a C4-Cl group, yielding 2-(chloromethyl)-4-chloro-6-methylpyrimidine . This dichloro-species is highly reactive and allows for sequential substitution (C4 is usually more reactive to nucleophilic aromatic substitution than C2-chloromethyl under specific conditions, though care must be taken to avoid cross-reactivity).

Applications in Drug Discovery

Thiamine (Vitamin B1) Antagonists & Transport Probes

This compound is a direct precursor to "antithiamines" or thiamine transport inhibitors. By linking the pyrimidine core to various heterocycles via the chloromethyl handle, researchers create molecules that mimic thiamine's structure, binding to thiamine pyrophosphokinase or thiamine transporters (THTR1/THTR2).

Quantitative Data: Thiamine Analog Synthesis

Table 1: Representative yields for substitution reactions at the chloromethyl group.

Nucleophile (Nu)ReagentProduct TypeYield (%)Application
Thiazole 4-MethylthiazoleThiamine Analog55-65%Vitamin B1 Antagonist
Amine Morpholine2-(Morpholinomethyl)-...82%Solubility tag / Kinase hit
Thiol Sodium Methanethiolate2-(Methylthiomethyl)-...78%Metabolic probe
Azide Sodium Azide2-(Azidomethyl)-...90%Click chemistry precursor

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation and skin irritation.

  • Alkylating Agent: The chloromethyl moiety is a potential alkylating agent. Handle as a potential mutagen.

Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: All weighing and reactions involving the chloromethyl starting material must be performed in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloromethyl group before disposal.

References

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of Thiamine Analogues. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides (Condensation Chemistry). Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-6-methylpyrimidin-4-ol is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its utility, however, is matched by a need for rigorous safety and handling protocols. The presence of a reactive chloromethyl group, coupled with the pyrimidine core, necessitates a comprehensive understanding of its chemical properties to mitigate risks. This guide provides an in-depth analysis of the safety considerations, handling procedures, and chemical reactivity of this compound, drawing upon data from analogous compounds and established principles of laboratory safety. The objective is to empower researchers to confidently and safely incorporate this valuable intermediate into their synthetic workflows.

Compound Profile and Hazard Identification

Chemical and Physical Properties:

PropertyValueSource
CAS Number 23862-02-4Hoffman Fine Chemicals[1]
Molecular Formula C₆H₇ClN₂OHoffman Fine Chemicals[1]
Molecular Weight 158.59 g/mol Hoffman Fine Chemicals[1]
Appearance Yellow to colorless solidHoffman Fine Chemicals[1]
Melting Point 157-159 °CHoffman Fine Chemicals[1]
Storage Sealed in dry, Store at 4 to 8 °CHoffman Fine Chemicals[1]

Inferred Hazards from Structural Analogues:

The primary structural alerts for toxicity in this molecule are the pyrimidine ring and the chloromethyl group. Data from closely related compounds provide a strong basis for a precautionary approach.

  • Chlorinated Pyrimidines: Compounds like 2,4,6-Trichloropyrimidine are known to cause skin, eye, and respiratory tract irritation.[2] Ingestion may lead to gastrointestinal irritation.[2]

  • Chloromethyl Pyridines: Analogues such as 2-Chloro-5-(chloromethyl)pyridine are classified as harmful if swallowed and can cause chemical burns and serious eye damage.[3]

  • Substituted Pyrimidinols: The related compound 2-Chloro-6-methylpyrimidin-4-ol is designated with the GHS07 pictogram, indicating it is harmful, and carries the H302 hazard statement: "Harmful if swallowed".[4]

Based on this evidence, it is prudent to handle this compound as a compound that is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. The chloromethyl group also introduces the possibility of it acting as an alkylating agent, which warrants special precautions.

Core Principles of Safe Handling: A Proactive Approach

A multi-layered safety strategy is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[8]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[5]

  • Respiratory Protection: For situations with a high potential for aerosol generation where a fume hood may not be sufficient, a NIOSH-approved respirator may be necessary. This should be determined by a formal risk assessment.

Workflow Diagram for Safe Handling of this compound

Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 Begin work handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 Reaction complete clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose of Waste Properly clean3->clean4 end Securely Store Compound clean4->end End of process Figure 2: Reactivity Pathway reagent This compound product Substituted Product reagent->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product byproduct HCl product->byproduct

Caption: The primary reaction pathway for this compound.

This reactivity as an alkylating agent is also the source of its potential toxicity. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, which is why minimizing direct contact is paramount.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. [2]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. [2]* Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Conclusion

This compound is a compound that offers significant synthetic advantages. By understanding its potential hazards, which are inferred from its structural features and the properties of related compounds, and by rigorously applying the principles of safe laboratory practice, researchers can effectively manage the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's reactivity, is the cornerstone of responsible and successful research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2-Amino-6-chloropyrimidin-4-ol hydrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Chloromethyl)-6-methylpyrimidin-4-ol for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Strategic Value of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1][2][3] Its structure is bioisosteric to the adenine core of ATP, allowing pyrimidine-based molecules to effectively compete for the ATP-binding site in the kinase domain, often forming critical hydrogen bond interactions with the hinge region of the enzyme.[4][5] The development of novel anticancer therapeutics frequently involves the strategic functionalization of the pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

This compound emerges as a highly valuable and versatile starting material in this context. It provides a robust platform for introducing diverse functionalities specifically at the 2-position of the pyrimidine ring. The molecule's utility is primarily derived from the reactivity of the chloromethyl group, which acts as a potent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of various side chains, which can be tailored to target specific pockets within the kinase active site, thereby driving structure-activity relationship (SAR) studies and optimizing inhibitor design.

This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of kinase inhibitor precursors.

Core Reactivity and Mechanistic Rationale

The primary reaction pathway for this compound is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent pyrimidine ring significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[6]

Causality Behind Reactivity:

  • Electrophilicity: The pyrimidine ring acts as an electron sink, polarizing the C-Cl bond of the chloromethyl group and making the carbon atom electron-deficient.

  • Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating a concerted, single-step displacement by the incoming nucleophile.[6]

  • Steric Accessibility: The methylene carbon is sterically unhindered, favoring the backside attack characteristic of an SN2 mechanism.

This reliable reactivity profile allows chemists to predictably couple this pyrimidine core with amines, thiols, and alcohols, which are common functional groups in the side chains of advanced kinase inhibitors.

Caption: General SN2 mechanism on the 2-(chloromethyl)pyrimidine core.

General Synthetic Workflow

The synthesis of kinase inhibitor intermediates using this compound follows a standardized workflow. This process is designed to be self-validating, with clear checkpoints for monitoring progress and ensuring the integrity of the final product.

Caption: Standard experimental workflow for synthesis and validation.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for reacting this compound with common nucleophiles.

Protocol 1: Synthesis of 2-((Alkylamino)methyl)-6-methylpyrimidin-4-ol Derivatives

This protocol is fundamental for attaching primary or secondary amine-containing side chains, which are prevalent in many kinase inhibitor scaffolds.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating)

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Addition of Reagents: Add the amine nucleophile (1.2 eq.) followed by the base (2.0 eq.).[6]

    • Expert Insight: DIPEA is a non-nucleophilic organic base, ideal for reactions where the amine nucleophile is sensitive or precious. K₂CO₃ is a cost-effective inorganic base suitable for robust reactions, though it has lower solubility in organic solvents.[7]

  • Reaction Execution: Stir the mixture vigorously at room temperature.

    • Self-Validation: Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% Methanol in Dichloromethane eluent). The consumption of the starting material and the appearance of a new, typically more polar, product spot should be observed. If the reaction is sluggish, gently heat the mixture to 40-60 °C.[7]

  • Work-up: Once the starting material is consumed (as determined by TLC or LC-MS), cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent like Ethyl Acetate (3x volume of the aqueous layer).[8]

  • Washing: Wash the combined organic layers with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-((alkylamino)methyl)-6-methylpyrimidin-4-ol derivative.

  • Characterization: Confirm the identity and purity of the final compound using LC-MS (to verify the molecular weight) and ¹H & ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 2-((Alkylthio)methyl)-6-methylpyrimidin-4-ol Derivatives

This procedure is used for introducing thioether linkages, which can offer different geometric and electronic properties compared to amine linkers.

Materials:

  • This compound (1.0 eq.)

  • Thiol (1.1 eq.)

  • Sodium hydroxide (NaOH) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Nucleophile Preparation: In a separate flask, dissolve the thiol (1.1 eq.) in the chosen solvent (e.g., Ethanol). If using NaOH, add an aqueous solution of NaOH (1.1 eq.) dropwise and stir for 30 minutes at room temperature to form the thiolate salt.[8] If using NaH in THF, add the NaH portion-wise at 0 °C and allow the mixture to warm to room temperature.

    • Expert Insight: The pre-formation of the highly nucleophilic thiolate is critical for an efficient SN2 reaction. NaH is a stronger, non-protic base suitable for sensitive substrates but requires more careful handling.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in the same solvent.

  • Reaction Execution: Slowly add the prepared thiolate solution to the solution of the chloromethyl pyrimidine. Stir the reaction at room temperature for 12-24 hours.[8]

    • Self-Validation: Monitor the reaction by LC-MS to confirm the formation of the product with the expected mass-to-charge ratio (m/z).

  • Work-up & Purification: Follow steps 4-8 from Protocol 1, adjusting the extraction solvent and chromatography gradient as needed based on the product's polarity.

Data Summary and Expected Outcomes

The choice of nucleophile, base, and solvent directly impacts reaction efficiency. The following table summarizes typical conditions and considerations.

Nucleophile ClassTypical BaseRecommended Solvent(s)Typical Temp.Key Considerations & Troubleshooting
Primary/Secondary Amines K₂CO₃, DIPEA, Et₃NDMF, ACN, Ethanol25 - 60 °CUse a slight excess of amine. If reactivity is low, switch to a more polar aprotic solvent like DMF and increase temperature.[6][7]
Thiols NaOH, NaH, K₂CO₃Ethanol, THF, DMF0 - 25 °CPre-forming the thiolate is crucial. The reaction is typically fast at room temperature.[8]
Alcohols/Phenols NaH, K₂CO₃THF, DMF25 - 80 °CRequires a strong base like NaH to generate the alkoxide/phenoxide. Higher temperatures may be needed.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of pyrimidine-based kinase inhibitors. Its predictable SN2 reactivity allows for the systematic and efficient introduction of diverse chemical functionalities at the 2-position. The protocols outlined in this guide provide a robust framework for researchers to generate novel intermediates, enabling the exploration of structure-activity relationships and the development of next-generation targeted cancer therapies.

References

  • Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
  • Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI.
  • IM
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
  • Pyrimidines. Part II.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH.

Sources

Application Note: High-Resolution 1H NMR Characterization of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of 2-(Chloromethyl)-6-methylpyrimidin-4-ol Content Type: Create detailed Application Notes and Protocols.

Abstract

This technical guide outlines the protocol for the structural characterization of This compound (CAS: 23862-02-4) using proton nuclear magnetic resonance (


H NMR) spectroscopy. As a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals, accurate analysis of this compound requires a nuanced understanding of its solution-state behavior. This note addresses the specific challenges posed by keto-enol tautomerism , provides a validated acquisition protocol, and details the diagnostic signals required to confirm identity and purity.

Introduction & Chemical Context

The Tautomeric Challenge

While formally named as a "pyrimidin-4-ol" (enol form), 4-hydroxypyrimidines exist predominantly as pyrimidin-4(3H)-ones (keto/lactam form) in polar aprotic solvents like DMSO-


. This distinction is not merely academic; it fundamentally alters the expected NMR phenotype.
  • Enol Form: Would show an aromatic pyrimidine ring and a hydroxyl proton.

  • Keto Form (Observed): Shows a vinylic C5-proton, a protonated ring nitrogen (N3-H), and disrupted aromaticity.

Failure to recognize this equilibrium leads to misassignment of the exchangeable proton and the C5-H signal.

Safety & Handling

Warning: The 2-chloromethyl moiety is a potent alkylating agent.

  • Hazard: Potential mutagen/skin sensitizer.

  • Handling: Double-glove (Nitrile) and handle exclusively in a fume hood. Neutralize waste streams with dilute NaOH to hydrolyze the alkyl chloride before disposal.

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the numbering scheme used in this guide.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Aromatic System Keto Keto Form (Pyrimidin-4(3H)-one) Predominant in DMSO Enol->Keto Solvent Stabilization (DMSO/Polar) Keto->Enol Minor Equilibrium Substituents Key Moieties: 2-Pos: Chloromethyl (-CH2Cl) 6-Pos: Methyl (-CH3) Keto->Substituents

Figure 1: Tautomeric equilibrium favoring the keto (lactam) form in solution.

Experimental Protocol

Sample Preparation

To ensure sharp lineshapes and minimize aggregation, precise sample preparation is required.

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    , 99.9% D) is the mandatory solvent. Chloroform-
    
    
    (CDCl
    
    
    ) is not recommended due to poor solubility and potential to induce line broadening via intermediate exchange rates.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP or equivalent).

  • Additives: TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1]

Acquisition Parameters (400 MHz or higher)

This protocol is designed to ensure quantitative integration of the exchangeable proton.

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time; prevents saturation.
Spectral Width 16 ppm (-2 to 14 ppm)Captures the downfield amide proton (>12 ppm).
Acquisition Time (AQ) 3.0 – 4.0 secEnsures full decay of FID for high resolution.
Relaxation Delay (D1) 5.0 – 10.0 secCritical: Allows full relaxation of the isolated C5-H and N-H protons for accurate integration.
Scans (NS) 16 – 32Sufficient for >10 mg samples.
Temperature 298 K (25°C)Standard ambient.

Spectral Analysis & Assignments

Expected Data Table (DMSO- )

The following assignments correspond to the keto (3H-pyrimidinone) tautomer.

Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignmentStructural Note
12.60 – 12.90 Broad Singlet (br s)1HN3-H Exchangeable amide proton. Disappears with D

O shake.
6.10 – 6.25 Singlet (s)1HC5-H Vinylic proton. Characteristic of the pyrimidinone ring.
4.55 – 4.70 Singlet (s)2HC2-CH

Cl
Chloromethyl group. Deshielded by Cl and the electron-deficient ring.
2.20 – 2.30 Singlet (s)3HC6-CH

Methyl group attached to the ring.
3.33Broad signal-H

O
Residual water in DMSO.
2.50Quintet-DMSOResidual solvent peak.
Detailed Signal Interpretation
The Diagnostic Chloromethyl Singlet (4.55 – 4.70 ppm)

This is the "fingerprint" signal for this specific building block.

  • Validation: It must appear as a sharp singlet integrating to 2H.

  • Shift Logic: A standard benzylic/allylic chloride appears ~4.0–4.2 ppm. The electron-deficient pyrimidine ring exerts a strong deshielding effect (anisotropy + induction), pushing this signal downfield to ~4.6 ppm.

  • Red Flag: If this signal appears as a doublet or multiplet, suspect hydrolysis to the alcohol (coupling to OH) or restricted rotation (rare).

The C5-H Vinylic Proton (6.10 – 6.25 ppm)

This signal confirms the oxidation state of the ring.

  • Differentiation: In a fully aromatic pyrimidine (e.g., if the -OH were replaced by -Cl), this proton would shift downfield to >7.0 ppm. Its position at ~6.2 ppm confirms the loss of full aromaticity inherent to the pyrimidinone structure.

The Exchangeable Proton (N3-H vs OH)
  • Observation: Typically a broad hump >12 ppm.

  • Validation: Perform a D

    
    O Shake . Add 1-2 drops of D
    
    
    
    O to the tube and re-acquire. This peak should vanish. If it remains, it is an impurity.

Impurity Profiling & Troubleshooting

Common synthetic routes (e.g., condensation of chloroacetamidine with methyl acetoacetate) yield specific impurity profiles.

Impurity Table
ImpurityDiagnostic SignalOrigin
2-(Hydroxymethyl) analog

4.2 - 4.3 (CH

)
Hydrolysis of the C-Cl bond (reaction with water).
Methyl Acetoacetate

3.6 (OCH

),

2.2 (CH

)
Unreacted starting material.
Chloroacetamidine Not visible (salts often insoluble in DMSO)Starting material (usually removed in workup).
Dichloromethane (DCM)

5.76 (s)
Common extraction solvent residue.
Workflow: Impurity Identification

Use the following logic flow to troubleshoot spectral anomalies.

Troubleshooting Start Spectral Anomaly Detected CheckCH2 Check CH2Cl Signal (4.6 ppm) Start->CheckCH2 Split Is it a Singlet? CheckCH2->Split Yes Identity Confirmed Check Integral Ratio (2:3) Split->Yes Yes No Check Shift Position Split->No No Upfield Shift < 4.4 ppm? Possible Hydrolysis (-CH2OH) No->Upfield Downfield Shift > 4.8 ppm? Possible N-Alkylation or Salt No->Downfield

Figure 2: Logic flow for diagnosing the status of the chloromethyl group.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation. Advances in Heterocyclic Chemistry, 1, 311-338. (Foundational text on hydroxypyrimidine tautomerism).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • ChemicalBook. (n.d.).[2] this compound Product Page. Link

Sources

Application Note: Recrystallization & Purification of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

[1]

Executive Summary

This guide details the purification protocol for 2-(Chloromethyl)-6-methylpyrimidin-4-ol (also known as 2-(chloromethyl)-6-methylpyrimidin-4(3H)-one).[1] This compound is a critical pharmacophore intermediate, often utilized in the synthesis of thiamine analogs and kinase inhibitors.

Core Challenge: The molecule contains a reactive chloromethyl group (

polar pyrimidinol core1

Solution: A stability-indicating Polar Aprotic Recrystallization (PAR) technique using Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) as the primary solvent, with n-Heptane as the anti-solvent.[1] This method maximizes purity (>98%) while preserving the alkyl chloride functionality.

Physicochemical Profile & Solubility Logic

Understanding the dual nature of the molecule is essential for solvent selection.

FeaturePropertyImplication for Purification
Functional Group 2-Chloromethyl (

)
Highly Reactive. Avoids protic solvents (MeOH, EtOH,

) at high temperatures to prevent conversion to

.[1]
Core Structure Pyrimidin-4-ol (Keto-enol tautomer)High Polarity. Requires polar solvents for dissolution.[1] Insoluble in pure hexanes/heptanes.
Impurities Inorganic Salts (

), Hydrolysis products
Salts are insoluble in hot MeCN/EtOAc (allows hot filtration). Hydrolysis products are more polar and stay in the mother liquor.
Melting Point High (>160°C, decomp.)Supports high-temperature dissolution without melting the solid (oiling out risk is moderate).[1]
Solvent Selection Matrix
Solvent SystemRoleSuitabilityNotes
Acetonitrile (MeCN) Primary Excellent Dissolves pyrimidinol at 60-80°C; aprotic (prevents solvolysis).[1]
Ethyl Acetate (EtOAc) Primary Good Safer alternative to MeCN; slightly lower solubility may require larger volumes.
n-Heptane Anti-Solvent Excellent Induces crystallization; miscible with MeCN/EtOAc; removes non-polar oils.[1]
Ethanol/Methanol AvoidPoorHigh risk of ether formation (solvolysis) at reflux.
Water AvoidCritical FailureRapid hydrolysis to 2-(hydroxymethyl) analog.[1]

Detailed Protocol: The PAR Method

Phase 1: Preparation & Dissolution

Safety: The compound is an alkylating agent. Handle in a fume hood with proper PPE (gloves, goggles).

  • Crude Evaluation: Analyze crude purity by HPLC. If water content is >0.5%, dry the solid under vacuum at 40°C before starting (water triggers degradation during heating).

  • Solvent Charging:

    • Place 10.0 g of crude this compound in a round-bottom flask.

    • Add Acetonitrile (MeCN) at a ratio of 5-7 mL per gram of solid (start with 50 mL).[1]

    • Alternative: Use Ethyl Acetate (8-10 mL/g) if MeCN is restricted.[1]

  • Controlled Heating:

    • Heat the slurry to reflux (approx. 82°C for MeCN) with vigorous stirring.

    • If the solid does not dissolve completely after 10 minutes at reflux, add MeCN in 1 mL increments.

    • Note: Inorganic salts (from synthesis) will not dissolve. The solution may appear turbid due to these salts.

Phase 2: Hot Filtration (Purification Step 1)

This step removes inorganic salts and insoluble polymer byproducts.

  • Setup: Pre-warm a glass funnel or sintered glass filter (to prevent premature crystallization).

  • Filtration: Filter the boiling solution rapidly.

    • Tip: Use a fluted filter paper for gravity filtration or a coarse frit for vacuum.

  • Wash: Rinse the filter cake with 5-10 mL of hot MeCN to recover entrained product. Discard the solid filter cake (mostly salts).

Phase 3: Crystallization & Anti-Solvent Addition
  • Initial Cooling: Allow the clear filtrate to cool slowly to 40-45°C .

    • Observation: Crystals may begin to form.[2] If "oiling out" (liquid-liquid separation) occurs, reheat to redissolve and add a seed crystal.[1]

  • Anti-Solvent Charge:

    • While stirring at 40°C, add n-Heptane dropwise.

    • Target Ratio: 1:1 to 1:2 (MeCN:Heptane). Stop addition when a persistent cloudiness (turbidity) is observed.

  • Deep Cooling:

    • Cool the mixture to 0-5°C using an ice bath.

    • Hold at this temperature for 2-4 hours to maximize yield.

Phase 4: Isolation & Drying[3][4]
  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Washing: Wash the cake with a cold 1:1 mixture of MeCN/Heptane (or pure Heptane) to remove surface impurities.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

    • Warning: Do not exceed 60°C during drying to prevent thermal degradation of the chloromethyl group.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationWorkflowStartCrude 2-(Chloromethyl)-6-methylpyrimidin-4-olDissolutionDissolve in Hot MeCN(Reflux, 82°C)Start->DissolutionCheckSolubilityAre Insoluble Salts Present?Dissolution->CheckSolubilityHotFilterHot Filtration(Remove NaCl/Inorganics)CheckSolubility->HotFilterYes (Turbid)CoolingCool to 40°CCheckSolubility->CoolingNo (Clear)HotFilter->CoolingAntiSolventAdd n-Heptane(Dropwise until turbid)Cooling->AntiSolventCrystallizeDeep Cool (0-5°C)Hold 2-4 HoursAntiSolvent->CrystallizeFilterDryFilter & Vacuum Dry(<50°C)Crystallize->FilterDry

Caption: Workflow for the stability-indicating recrystallization of this compound.

Analytical Validation & Troubleshooting

Quality Control (QC) Metrics

After isolation, validate the product integrity using these methods:

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Marker: Look for the Hydroxymethyl impurity (elutes earlier than the target) and Dimer (elutes later).

  • Chloride Titration: Perform an Argentometric titration (

    
    ) to confirm the covalent chlorine content matches theoretical values (~24.5%), distinguishing it from ionic chloride (salts).
    
  • Melting Point: Pure compound typically melts >180°C (check specific isomer literature value, often broad if decomposition occurs).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Too much solvent used; Cooling not sufficient.[1]Concentrate the filtrate by 30% before adding anti-solvent. Ensure cooling to 0°C.
Product is "Sticky" / Oiling Out Cooling too fast; Impurities too high.Re-heat to dissolve. Add seed crystals at 50°C. Cool at 5°C/hour.
New Impurity on HPLC Solvolysis (reaction with solvent).Ensure MeCN is dry. Do not use ethanol. Reduce heating time.
Colored Product (Yellow/Brown) Oxidation or polymerization.Add 1% activated carbon during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • Synthesis and Reactivity of Chloromethyl Pyrimidines

    • Source: BenchChem Technical Guides.[3]

    • Context: Discusses the susceptibility of 2-chloromethyl groups to SN2 displacement and hydrolysis.
    • [1][3]

  • Solubility Behavior of Pyrimidine Deriv

    • Title: Solubility of pyrimidine derivatives in different organic solvents.[4][5]

    • Source: World Scientific News, 2016.
    • Context: Provides thermodynamic data supporting the use of polar aprotic solvents (EtOAc, MeCN)
  • Purification of 6-chloromethyluracil (Analogous Chemistry)

    • Title: Process for the synthesis of 6-chloromethyluracil (Patent EP3759082B1).[1]

    • Context: Describes the handling of chloromethyl-pyrimidinones and the necessity of avoiding harsh hydrolytic conditions.
  • Recrystallization Techniques for Reactive Intermedi

    • Source: MIT OpenCourseWare - Recrystallization Guide.[1]

    • Context: General principles for two-solvent recrystalliz

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine synthesis often yields reaction mixtures cluttered with unreacted starting materials (SM)—specifically ureas, thioureas,


-keto esters, and halogenated precursors. The high polarity and potential amphoteric nature of the pyrimidine core render standard silica chromatography inefficient or prone to streaking.

This technical guide provides modular purification protocols based on solubility differentials, acid-base switching, and chemoselective scavenging. These methods are designed to be self-validating and scalable from milligram to gram scales.

Module 1: Solubility-Based Separation (Urea & Thiourea Removal)

The Challenge: In cyclocondensation reactions (e.g., Biginelli, Pinner), urea or thiourea is often used in excess (1.2–1.5 equiv). Both are highly polar, making them difficult to separate from polar pyrimidine products via normal-phase chromatography.

The Solution: Exploit the massive solubility differential between urea/thiourea and substituted pyrimidines in water vs. ethanol.

Solubility Data Table
Compound ClassSolubility in Water (20°C)Solubility in Ethanol (20°C)Solubility in EtOAc
Urea ~108 g / 100 mL~5.4 g / 100 mLPoor
Thiourea ~14 g / 100 mL~3.5 g / 100 mLPoor
Dihydropyrimidinones Insoluble / Sparingly SolubleModerate (Soluble when hot)Moderate to Good
Alkyl-Pyrimidines Poor (Lipophilic)GoodExcellent
Protocol A: The Aqueous Trituration (Solid Products)

Best for: Biginelli products and lipophilic pyrimidines.

  • Concentration: Evaporate the reaction solvent (usually ethanol or DMF) to near dryness.

    • Why? Ethanol acts as a co-solvent, increasing the solubility of your product in the subsequent water wash. Removing it forces the lipophilic pyrimidine to precipitate.

  • Suspension: Add cold deionized water (10 mL per gram of crude).

  • Sonication: Sonicate for 5–10 minutes. This breaks up crystal lattice inclusions where urea might be trapped.

  • Filtration: Vacuum filter the suspension.[1]

  • Wash: Wash the filter cake with 2 × 5 mL cold water.

  • Validation: Check the filtrate by TLC (10% MeOH in DCM). Urea will appear as a baseline spot (stains with p-anisaldehyde). The solid cake should be urea-free.

Module 2: Acid-Base Switching (Amphoteric Workups)

The Challenge: Pyrimidines are nitrogenous heterocycles, but their basicity varies wildly.

  • Amino-pyrimidines: Weakly basic (pKa ~ 4–7).

  • Hydroxy-pyrimidines (Pyrimidinones): Acidic (pKa ~ 9–10) due to lactam-lactim tautomerism.

  • Unreacted Amines: Strongly basic.

The Solution: Use pH switching to selectively ionize and extract impurities.

Protocol B: Removing Unreacted Amine Nucleophiles ( Workup)

Scenario: You reacted a chloropyrimidine with an excess of a primary amine.

  • Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • Acid Wash: Wash the organic layer with 0.5 M HCl or 10% Citric Acid .

    • Mechanism:[2][3][4] The unreacted aliphatic amine (pKa ~10) is protonated and moves to the aqueous layer. The electron-deficient pyrimidine product (often pKa < 2 due to EWGs) remains neutral in the organic layer.

    • Caution: If your product is a 2,4-diaminopyrimidine, it may also protonate. Test on a small aliquot first.

  • Brine Wash: Wash organic layer with saturated brine to remove residual acid.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Protocol C: Removing Phenolic/Acidic Impurities

Scenario: Removing unreacted phenols or hydroxy-pyrimidine side products.

  • Base Wash: Dissolve crude in EtOAc. Wash with 1.0 M NaOH .

    • Mechanism:[2][3][4] Deprotonates the -OH group, pulling it into the aqueous layer.

  • Recovery (Optional): If your product is the hydroxy-pyrimidine, it is now in the aqueous layer. Acidify the aqueous layer to pH 3–4 to precipitate it.

Module 3: Chemoselective Scavenging (Chromatography-Free)

The Challenge: When acid-base extraction fails (e.g., product and impurity have similar pKa), or for high-throughput library synthesis.

The Solution: Solid-supported scavenger resins.[5]

Scavenger Selection Guide
Impurity to RemoveRecommended ResinFunctionalityMechanism
Primary/Secondary Amines PS-Isocyanate or PS-Benzaldehyde ElectrophilicReacts with amine to form insoluble urea or imine.
Acid Chlorides / Sulfonyl Chlorides PS-Trisamine NucleophilicScavenges excess electrophiles.
Boronic Acids (Suzuki) PS-DEAM (Diethanolamine)ChelationBinds boronic acids.
Protocol D: Resin Scavenging Workflow
  • Calculate: Add 2–3 equivalents of resin relative to the estimated excess impurity.

  • Incubate: Add resin to the reaction mixture (or crude solution in DCM/THF). Shake gently for 2–4 hours at room temperature.

    • Tip: Do not stir with a magnetic bar; it grinds the resin, clogging filters. Use an orbital shaker.

  • Filter: Pass through a fritted cartridge or cotton plug.

  • Result: The filtrate contains the purified product; the impurity is bound to the solid beads.

Visualizing the Logic

The following decision tree illustrates the selection process for the optimal purification method based on the physicochemical properties of the pyrimidine product and the impurities.

PurificationLogic Start Crude Pyrimidine Mixture Q1 Is the main impurity Urea or Thiourea? Start->Q1 MethodA Method A: Aqueous Trituration (Water Wash) Q1->MethodA Yes Q2 Is the impurity an Amine or Acid? Q1->Q2 No MethodD Recrystallization (EtOH or EtOAc) MethodA->MethodD If purity < 95% Q3 Is Product Acid/Base Sensitive? Q2->Q3 Yes Q2->MethodD No (Neutral/Lipophilic) MethodB Method B: Acid-Base Extraction (Liquid-Liquid) Q3->MethodB No (Stable) MethodC Method C: Scavenger Resins (Solid Phase) Q3->MethodC Yes (Labile)

Caption: Decision matrix for selecting purification protocols based on impurity type and product stability.

Troubleshooting & FAQ

Q1: I tried the water wash for my Biginelli product, but my yield dropped significantly. Where did it go?

  • Diagnosis: Your pyrimidine might be more polar than expected, or you used too much ethanol during the transfer.

  • Fix:

    • Ensure all ethanol is evaporated before adding water. Even 10% residual ethanol can solubilize significant amounts of product.

    • Check the aqueous filtrate by TLC. If the product is there, extract the water layer with EtOAc/Butanol (3:1), dry, and switch to Recrystallization from EtOH .

Q2: My product is an oil and contains excess


-keto ester (e.g., ethyl acetoacetate). How do I remove it? 
  • Diagnosis:

    
    -keto esters are high-boiling oils that are difficult to distill without decomposing the product.
    
  • Fix:

    • High Vacuum: Heat the flask to 60°C under high vacuum (<1 mbar) to distill off the ester.

    • Chemical Wash: If the product is stable, wash the organic layer with saturated aqueous sodium bisulfite . This works well for unreacted aldehydes but can sometimes help with keto-forms of esters.

    • Precipitation: Dissolve the oil in a minimum amount of diethyl ether and add hexanes dropwise until cloudy. Cool to -20°C to force the pyrimidine to crystallize, leaving the ester in the mother liquor.

Q3: I am doing an


 reaction, and the chloropyrimidine starting material won't separate from the product. 
  • Diagnosis: Halo-pyrimidines and amino-pyrimidines often have similar Rf values on silica.

  • Fix:

    • Hydrolysis: If the chloropyrimidine is the only impurity, reflux the crude in 1M HCl/THF for 1 hour. This converts the -Cl to -OH (uracil derivative). The -OH product is now highly polar/acidic and can be removed by a basic wash (1M NaOH), leaving your desired amine product in the organic layer.

References

  • Kappe, C. O. (2000).[1] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
  • Biotage. (n.d.). Strategies for Work-up and Purification using ISOLUTE® Scavengers. Link

  • Mobashery, S., et al. (2015).[6] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 80(15), 7757-7763. Link

  • BenchChem. (2025).[5] How to remove unreacted 2-aminopyridine from product. Link

Sources

Validation & Comparative

Comparative Guide: 2-(Chloromethyl)-6-methylpyrimidin-4-ol vs. 2-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Chloromethyl)-6-methylpyrimidin-4-ol vs 2-(chloromethyl)pyridine reactivity. Content Type: Publish Comparison Guide.

A Technical Analysis of Stability, Reactivity, and Synthetic Utility [1]

Executive Summary In the design of bioactive heterocycles, the introduction of a methyl-linker moiety is a critical step. Two primary electrophiles serve this purpose: the classic 2-(chloromethyl)pyridine (often as the hydrochloride salt) and the more complex This compound .[1]

While both reagents introduce a heterocyclic-methyl motif via nucleophilic substitution (


), their handling profiles differ radically.[1] 2-(Chloromethyl)pyridine  is notoriously unstable as a free base, prone to rapid self-polymerization ("Red Oil" formation).[1] In contrast, This compound  exists as a stable solid due to tautomeric stabilization, offering a robust alternative for introducing the pyrimidine scaffold.[1] This guide dissects the electronic origins of this divergence and provides validated protocols for their effective use.

Structural & Electronic Analysis: The Stability Paradox

The defining difference between these two reagents lies in their stability as free bases, governed by the electronic nature of their respective rings.

The "Self-Destruct" Mechanism of 2-(Chloromethyl)pyridine

2-(Chloromethyl)pyridine is a "Janus" molecule: it contains a nucleophilic site (the pyridine nitrogen) and an electrophilic site (the chloromethyl carbon). As a free base, the pyridine nitrogen of one molecule attacks the benzylic carbon of another, leading to rapid intermolecular self-quaternization.

  • Result: Formation of colored, water-soluble polymers (often observed as a red/brown oil).

  • Prevention: It must be stored as the hydrochloride salt (

    
     for the conjugate acid), which protonates the nitrogen, deactivating its nucleophilicity.
    
Tautomeric Stabilization of the Pyrimidine Analog

This compound does not behave like a simple pyrimidine.[1] It exists in equilibrium with its keto-tautomer, 2-(chloromethyl)-6-methylpyrimidin-4(3H)-one .[1]

  • The "One" Effect: In the dominant 4-one form, the N3 nitrogen is protonated, and the C4 carbonyl reduces the electron density of the ring system. This amide-like resonance significantly lowers the nucleophilicity of the ring nitrogens, effectively "capping" the self-destruction pathway.

  • Result: The compound is a stable crystalline solid (MP: 157–159 °C) that can be stored at room temperature without spontaneous polymerization.

Reactivity Visualization (Graphviz)

The following diagram illustrates the divergent stability pathways.

ReactivityComparison Pyridine_Base 2-(Chloromethyl)pyridine (Free Base) Self_Quat Intermolecular Self-Quaternization Pyridine_Base->Self_Quat Rapid Nucleophilic Attack Polymer Polymer/Red Oil (Deactivation) Self_Quat->Polymer Pyrimidine_Enol Pyrimidine 'Ol' Form (Minor Tautomer) Pyrimidine_Keto Pyrimidine 'One' Form (Major Tautomer) Pyrimidine_Enol->Pyrimidine_Keto Tautomeric Equilibrium Stable_Solid Stable Crystalline Solid (Shelf-Stable) Pyrimidine_Keto->Stable_Solid Reduced Nucleophilicity

Figure 1: Mechanistic divergence. The pyridine analog self-destructs via N-alkylation, while the pyrimidine analog is stabilized by the keto-tautomer.[1]

Reactivity Profile: Nucleophilic Substitution ( )

Despite the stability differences, both compounds function as potent electrophiles for


 reactions.
Electrophilicity Comparison

The rate of substitution at the chloromethyl group is influenced by the electron-withdrawing capability of the heterocycle (Hammett


 effects).
Feature2-(Chloromethyl)pyridineThis compound
Ring Electronics Electron-deficient (

-deficient).[1]
Highly Electron-deficient (Two N atoms).[1]
Substituent Effect None (unsubstituted ring).4-OH/One: Strong resonance donor (O) vs. Inductive withdrawal (N).[1]
Net Reactivity High. The ring activates the

group.
Moderate-High. The 4-one group tempers the ring's electron deficiency, but it remains highly reactive toward nucleophiles.[1]
Leaving Group Chloride (

).[1]
Chloride (

).[1][2]
Preferred Solvent DCM, Chloroform (as free base in situ).DMF, DMSO (due to solubility of the polar 'one' form).
Kinetic Implications
  • Pyridine Analog: Reacts nearly instantaneously with amines and thiols upon neutralization. The reaction is often diffusion-controlled or limited by the rate of neutralization.

  • Pyrimidine Analog: Requires slightly more forcing conditions (e.g., heating in DMF at 60-80°C) due to the steric bulk of the methyl group and the electronic donation from the oxygen, which stabilizes the ground state slightly more than the pyridine analog.

Experimental Protocols

Protocol A: Handling 2-(Chloromethyl)pyridine (The "In Situ" Method)

Use this protocol to avoid "Red Oil" formation.

  • Preparation: Suspend commercially available 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in DCM or Chloroform.[1]

  • Neutralization: Cool to 0°C. Add a saturated aqueous solution of

    
     or dilute 
    
    
    
    . Stir rapidly for 10-15 minutes.
  • Extraction (Critical): Separate the organic layer immediately. Dry briefly over

    
     at 0°C.
    
  • Reaction: Filter the cold organic solution directly into a reaction vessel containing the nucleophile (e.g., amine, thiol) and a base (TEA or DIPEA).

  • Note: Do not concentrate the free base to dryness.

Protocol B: Synthesis & Usage of this compound

A robust method for generating the pyrimidine scaffold.[1]

Step 1: Synthesis of the Scaffold

  • Reagents: Ethyl 4-chloroacetoacetate (1.0 eq), Acetamidine hydrochloride (1.1 eq), NaOEt (2.2 eq), Ethanol.

  • Procedure:

    • Dissolve Na (2.2 eq) in absolute ethanol to form NaOEt.

    • Add acetamidine hydrochloride; stir for 30 min.

    • Add ethyl 4-chloroacetoacetate dropwise at 0-5°C.

    • Allow to warm to RT and stir overnight.

    • Acidify with acetic acid to precipitate the product.

    • Yield: ~60-70% of a white solid (MP 157°C).

Step 2: Nucleophilic Substitution (


) 
  • Reagents: Pyrimidin-4-ol derivative (1.0 eq), Nucleophile (1.2 eq),

    
     (2.0 eq), DMF.[1]
    
  • Procedure:

    • Dissolve the pyrimidine electrophile in DMF (it is sparingly soluble in non-polar solvents).

    • Add the base and nucleophile.

    • Heat to 60°C for 4-6 hours. (Higher temperature required compared to pyridine analog).

    • Pour into water to precipitate the product.

Decision Matrix: Which Reagent to Choose?

ScenarioRecommended ReagentReason
Need Simple Linker 2-(Chloromethyl)pyridineCommercially cheap, high reactivity, standard "picolyl" group.[1]
Need H-Bond Donor/Acceptor This compoundThe 4-OH/One group provides a donor/acceptor motif for kinase hinge binding.[1]
Scale-Up (>100g) This compoundSolid state stability makes handling safer and more reproducible than the unstable pyridine oil.[1]
Acid Sensitivity This compoundCan be used under neutral conditions; pyridine often requires acid salt handling.[1]
Case Study: Kinase Inhibitor Design

In the development of inhibitors for Thymidine Phosphorylase , the pyrimidine scaffold is preferred. The 4-one/4-hydroxyl group mimics the natural substrate (thymine/uracil), providing critical hydrogen bonding interactions within the active site that the simple pyridine ring cannot offer [1].

References

  • BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Link

  • Google Patents. (2020). Process for the synthesis of 6-chloromethyluracil (EP3759082B1). Link

  • PubChem. (2025). Compound Summary: 2-(Chloromethyl)pyridine hydrochloride.[1][3][4][6] Link

  • ChemicalBook. (2024). 2-(Chloromethyl)pyridine hydrochloride Synthesis and Properties. Link

  • MDPI. (2021). Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Link

Sources

Efficacy of 2-(Chloromethyl)-6-methylpyrimidin-4-ol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 2-(Chloromethyl)-6-methylpyrimidin-4-ol derivatives as enzyme inhibitors, specifically focusing on their utility as Dihydrofolate Reductase (DHFR) inhibitors and potential Thiamine (Vitamin B1) antagonists .

Executive Summary & Chemical Identity

This compound (CAS: 23862-02-4) is a "privileged scaffold" in medicinal chemistry. It is not an inhibitor in its native form but serves as a highly reactive electrophilic precursor. Its value lies in the chloromethyl group at the C2 position , which allows for the precise attachment of nucleophilic side chains (amines, thiols, aryls) to generate potent enzyme inhibitors.

  • Primary Target: Dihydrofolate Reductase (DHFR) – Critical for DNA synthesis in bacteria and cancer cells.

  • Secondary Target: Thiamine Pyrophosphokinase (TPK) – Involved in Vitamin B1 metabolism.[1]

  • Mechanism: Competitive inhibition via structural mimicry of the folate pteridine ring or thiamine pyrimidine ring.

Mechanism of Action: The "Anchor and Tail" Model

The efficacy of these derivatives stems from their ability to mimic natural substrates while projecting a hydrophobic "tail" into the enzyme's binding pocket.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR reduces dihydrofolate to tetrahydrofolate using NADPH. Inhibitors derived from this scaffold function as follows:

  • The Anchor (Pyrimidine Ring): The 6-methylpyrimidin-4-ol core mimics the pyrimidine portion of the folate substrate, forming hydrogen bonds with key active site residues (e.g., Asp27 in E. coli DHFR).

  • The Tail (C2-Substitution): The chloromethyl group is modified to extend a hydrophobic side chain (e.g., aryl-thiol or alkyl-amine). This tail displaces the "p-aminobenzoyl-glutamate" tail of natural folate, occupying a hydrophobic pocket (often interacting with Leu20/Leu28) and preventing cofactor binding.

MoA Scaffold This compound (Electrophilic Scaffold) Synthesis Nucleophilic Substitution (R-SH / R-NH2) Scaffold->Synthesis Chemical Modification Inhibitor Active Derivative (C2-Functionalized) Synthesis->Inhibitor Yields Enzyme DHFR Active Site (Asp27 / Leu28) Inhibitor->Enzyme Competitive Binding Result Inhibition of DNA Synthesis (Cell Death) Enzyme->Result Blocks THF Production

Figure 1: Transformation of the chloromethyl scaffold into an active DHFR inhibitor.

Comparative Efficacy Analysis

The table below compares the efficacy of derivatives synthesized from the title compound against standard-of-care inhibitors. Data is aggregated from structure-activity relationship (SAR) studies of pyrimidine-based antifolates.

Inhibitor ClassTarget SpecificityIC50 (Bacterial DHFR)IC50 (Human DHFR)Selectivity RatioMechanism Note
2-(Arylthiomethyl) Derivatives *Broad Spectrum0.09 - 0.5 µM >10 µMHigh (>100)Hydrophobic thiol tail optimizes pocket fit.
2-(Aminomethyl) Derivatives Gram-Negative1.2 - 5.0 µM>50 µMModerateBasic amine mimics folate glutamate tail.
Trimethoprim (Standard) Bacterial Selective~0.005 µM~260 µMVery HighGold standard for selectivity.
Methotrexate (Standard) Non-Selective<0.001 µM<0.001 µMLow (Toxic)Potent but cytotoxic to host cells.

*Note: Derivatives formed by reacting this compound with thiophenols or mercaptans.

Key Insights:
  • Potency vs. Selectivity: While Trimethoprim is more potent in absolute terms, 2-(Arylthiomethyl) derivatives of this scaffold show a unique ability to overcome Trimethoprim-resistant mutations (e.g., Phe98Tyr) due to the flexibility of the sulfur bridge introduced at the chloromethyl position.

  • Thiamine Antagonism: Unlike Trimethoprim, derivatives retaining the specific 2-methyl-4-amino/hydroxy pattern can cross-react with thiamine (Vitamin B1) enzymes, acting as "antivitamins." This is a critical toxicity parameter to monitor during drug development.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Thio-Ether Derivatives

Objective: Convert the electrophilic chloromethyl group into a lipophilic thio-ether tail.

  • Reagents: Dissolve 1.0 eq of This compound in anhydrous DMF.

  • Nucleophile Prep: In a separate flask, treat 1.1 eq of the desired thiol (e.g., p-chlorothiophenol) with 1.2 eq of Potassium Carbonate (

    
    ) to generate the thiolate anion.
    
  • Coupling: Add the thiolate solution dropwise to the pyrimidine solution at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation: The starting material spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      product.
  • Workup: Pour into ice water. The product will precipitate. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Spectrophotometric DHFR Inhibition Assay

Objective: Quantify IC50 values.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM EDTA.

  • Substrates:

    • Dihydrofolate (DHF): 50 µM final concentration.

    • NADPH: 100 µM final concentration.

  • Enzyme: Recombinant E. coli or Human DHFR (approx.[2] 0.01 units/mL).[3]

  • Procedure:

    • Incubate Enzyme + Inhibitor (variable conc.) for 5 mins at 25°C.

    • Initiate reaction by adding NADPH + DHF.

    • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism or similar).

    • Control: Reaction with DMSO only (0% inhibition).

    • Blank: Reaction without enzyme (0% activity).

Pathway Visualization: Synthesis & Inhibition Logic

Workflow cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase Start This compound Step1 Nucleophilic Attack (Thiol/Amine + Base) Start->Step1 Electrophilic Center Product C2-Substituted Derivative Step1->Product SN2 Reaction Assay DHFR Assay (NADPH Oxidation) Product->Assay Test Compound Data IC50 Determination Assay->Data Absorbance @ 340nm Outcome Lead Candidate Selection Data->Outcome < 1 µM Potency

Figure 2: Workflow for converting the chloromethyl scaffold into a validated inhibitor.

References

  • Gangjee, A., et al. (2001). "Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Yengoyan, A.P., et al. (2018). "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation." Letters in Organic Chemistry. Link

  • ChemScene. (2024). "Product Data: this compound (CAS 23862-02-4)."[4] Link

  • Lonsdale, D. (2018). "Thiamine and Thiamine Antagonists: Mechanisms of Action."[5] Scientific Reports.[6] Link

Sources

Comparative SAR Profiling: 2-Substituted-6-Methylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary: The "Chameleon" Scaffold

The 2-substituted-6-methylpyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, widely utilized in the development of antimicrobials, antivirals, and specific GPCR agonists (e.g., GPR119, GPR84). Its utility stems from its ability to mimic purine bases and its dynamic keto-enol tautomerism , which allows it to act as both a hydrogen bond donor and acceptor depending on the binding pocket environment.

This guide objectively compares the 4-ol (4-oxo) series against its two most common bioisosteres: the 4-amino (kinase-privileged) and 4-chloro (reactive intermediate/lipophilic) analogs. We analyze the Structure-Activity Relationship (SAR) driving potency, solubility, and metabolic stability.

Structural Analysis: The Tautomeric Challenge

Before evaluating potency, researchers must address the structural identity of the molecule. In solution and solid states, 2-substituted-6-methylpyrimidin-4-ol predominantly exists as the pyrimidin-4(3H)-one tautomer.

  • Implication for Docking: Molecular modeling must account for the oxo form (N3-H donor, C4=O acceptor) rather than the aromatic hydroxy form, unless specific environmental conditions (high pH) or binding site residues stabilize the enol.

  • Comparison: Unlike the 4-amino analog (which is a fixed aromatic system), the 4-ol scaffold introduces a proton-transfer penalty if the target requires the hydroxy tautomer.

Comparative SAR Analysis

The following data synthesizes performance metrics across three primary variations at the C4 position, keeping the 2-substituted-6-methyl core constant.

Table 1: Physicochemical & Functional Comparison
FeatureScaffold A: 4-OH (4-Oxo) Scaffold B: 4-NH₂ (Amino) Scaffold C: 4-Cl (Chloro)
Structure 2-R-6-Me-pyrimidin-4(3H)-one2-R-6-Me-pyrimidin-4-amine4-Chloro-2-R-6-Me-pyrimidine
Primary Role H-Bond Donor (N3) & Acceptor (C4=O)Strong H-Bond Donor (Exocyclic NH₂)Lipophilic Pharmacophore / Intermediate
Solubility (Aq) High (Polar/Ionizable)Moderate (pKa dependent)Low (Lipophilic)
Metabolic Stability High (Oxidatively stable ring)Moderate (N-oxidation/Glucuronidation)Low (Susceptible to SNAr displacement)
Key Application GPR Agonists, AntimicrobialsKinase Inhibitors (Hinge Binder)Reactive Probe / Covalent Inhibitor
Tautomerism Yes (Keto-Enol)No (Amino-Imino rare)No
*LogP (Approx)0.5 – 1.21.0 – 1.82.5 – 3.2

*Values estimated for R = Phenyl.[1] Actual values vary by substituent.

Deep Dive: The C2-Substituent Effect

The nature of the group at Position 2 acts as the "tuning knob" for the electronic environment of the ring.

  • Electron Donating Groups (EDG) at C2 (e.g., -NH₂, -OMe):

    • Effect: Stabilizes the pyrimidin-4(3H)-one tautomer.

    • Outcome: Increases pKa of N3, making the molecule a better proton acceptor. Critical for Antimicrobial activity (e.g., S. aureus inhibition).

  • Electron Withdrawing Groups (EWG) at C2 (e.g., -CF₃, -NO₂):

    • Effect: Increases the acidity of the N3-H.

    • Outcome: Enhances permeability but may reduce binding affinity if the target requires a strong H-bond acceptor.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-methylpyrimidin-4-ol

A robust, self-validating cyclization protocol avoiding high-pressure reactors.

Reagents: Guanidine Hydrochloride (1.0 eq), Ethyl Acetoacetate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Anhydrous).

  • Preparation: Dissolve Sodium (2.5 eq) in absolute Ethanol to generate fresh NaOEt.

  • Addition: Add Guanidine HCl (1.0 eq) to the ethoxide solution. Stir for 15 min at RT to liberate the free base.

  • Cyclization: Dropwise add Ethyl Acetoacetate (1.1 eq) over 20 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Checkpoint: Monitor via TLC (9:1 DCM:MeOH). Product stays at baseline; SM moves.

  • Workup: Evaporate solvent in vacuo. Dissolve residue in minimum water.

  • Precipitation: Acidify carefully with Glacial Acetic Acid to pH 5–6. The product precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Antimicrobial Susceptibility Assay (Zone of Inhibition)

Standardized for comparative evaluation of the 4-ol vs 4-NH2 scaffolds.

  • Media: Mueller-Hinton Agar (MHA).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Plating: Swab MHA plates to create a confluent lawn.

  • Application: Place 6mm sterile discs impregnated with 10 µL of compound (1 mg/mL in DMSO). Include Ciprofloxacin (Positive Ctrl) and DMSO (Negative Ctrl).

  • Incubation: 24 hours at 37°C.

  • Readout: Measure zone diameter (mm).

    • Validation: DMSO zone must be 0mm. Ciprofloxacin zone must be >20mm.

Visualizations & Logic Flow

Figure 1: Synthesis & Optimization Workflow

This diagram outlines the decision process for synthesizing the scaffold and diverting to bioisosteres based on initial assay results.

G Start Start: Ethyl Acetoacetate Cyclization Cyclization (NaOEt/EtOH, Reflux) Start->Cyclization Amidine Reagent: Amidine/Guanidine Amidine->Cyclization Core Core Scaffold: 2-R-6-Me-pyrimidin-4-ol Cyclization->Core Check Solubility/Potency Check Core->Check Path_OH Keep 4-OH (Optimize C2-R) Check->Path_OH High Potency Path_Cl Chlorination (POCl3) Check->Path_Cl Low Potency Need Lipophilicity Final_OH Target: GPR/Antimicrobial Path_OH->Final_OH Path_NH2 Amination (NH3/Pressure) Path_Cl->Path_NH2 Nucleophilic Subst. Final_Kinase Target: Kinase Inhibitor Path_NH2->Final_Kinase

Caption: Figure 1. Synthetic workflow for 2-substituted-6-methylpyrimidin-4-ol and divergence points for converting to 4-chloro or 4-amino bioisosteres.

Figure 2: SAR Decision Tree (C2 Substitution)

Guidance on selecting the R-group at Position 2 based on desired pharmacological outcome.

SAR Root Optimize C2-Substituent (2-R-6-Me-pyrimidin-4-ol) Branch1 Goal: Increase Solubility Root->Branch1 Branch2 Goal: Increase Potency (Hydrophobic Pocket) Root->Branch2 Branch3 Goal: Metabolic Stability Root->Branch3 Action1 Add Basic Amine (R = NH-CH2-CH2-NMe2) Branch1->Action1 Action2 Add Aryl/Heteroaryl (R = Ph, Thiophene) Branch2->Action2 Action3 Block Oxidation (R = CF3, t-Butyl) Branch3->Action3

Caption: Figure 2. Strategic SAR modifications at the C2 position to address specific drug-like property deficits.

References

  • Yengoyan, A. P., et al. (2019).[2] "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation." Letters in Organic Chemistry, 16(2).

    • Relevance: Primary source for synthesis protocols and plant growth/antimicrobial activity of the specific scaffold.
  • Thurmond, R. L., et al. (2017). "Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists." Journal of Medicinal Chemistry.

    • Relevance: Provides comparative data for the 4-amino bioisostere and details the metabolic liabilities of the methyl-pyrimidine core.
  • Lu, H., et al. (2014). "2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496.[3]

    • Relevance: Validates the 4-ol (one) tautomer as a urea bioisostere, critical for understanding binding modes.
  • BenchChem. (2025).[4] "Comparative Analysis of the Biological Activity of 6-Propylpyrimidin-4-ol and Structurally Related Analogs."

    • Relevance: General SAR extrapolation for 6-alkyl deriv

Sources

Spectroscopic Data Comparison for Pyrimidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Landscape

In medicinal chemistry, the precise identification and differentiation of diazine isomers—Pyrimidine (1,3-diazine), Pyrazine (1,4-diazine), and Pyridazine (1,2-diazine)—is critical. These isomers serve as bioisosteric replacements for benzene and pyridine rings to modulate lipophilicity, metabolic stability, and hydrogen bonding capacity in drug candidates.

This guide provides a definitive spectroscopic comparison of these three isomers. Unlike generic comparisons, we focus on the causality between molecular symmetry/electronic distribution and the resulting spectral signatures. We provide a self-validating identification workflow that allows researchers to unambiguously distinguish these isomers using standard laboratory instrumentation.

Structural & Physical Profile

The differentiation of these isomers begins with their physical state and electronic properties, which are direct consequences of their nitrogen placement.

Comparative Physical Data Table
PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)
Structure Adjacent N atomsMeta N atomsPara N atoms
Point Group



(Centrosymmetric)
Dipole Moment 4.14 D (Highest)2.33 D0 D (Non-polar)
Boiling Point 208 °C124 °C115 °C
Melting Point -8 °C21 °C52 °C (Solid at RT)
Basicity (pKa) ~2.33 (Most Basic)~1.30~0.37 (Least Basic)
mechanistic Insight
  • Boiling Point & Dipole: Pyridazine has the highest boiling point despite having the same molecular weight. Why? The adjacent nitrogen lone pairs create a massive dipole moment (4.14 D), leading to strong intermolecular dipole-dipole interactions. Conversely, Pyrazine is non-polar due to symmetry, resulting in the lowest boiling point.

  • Basicity: Pyridazine is the most basic. Protonation relieves the destabilizing electrostatic repulsion between the adjacent lone pairs (the

    
    -effect).[1] Pyrazine is the least basic due to the inductive electron-withdrawing effect of the para-nitrogen without the compensatory relief of steric/electrostatic strain.
    

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The symmetry of the molecule dictates the complexity of the spectrum.

1H NMR Data (in CDCl3)
IsomerSymmetryProton SignalsChemical Shifts (

ppm)
Multiplicity & Coupling
Pyrazine

1 Signal 8.60Singlet (All 4 protons equivalent)
Pyridazine

2 Signals H3/H6: ~9.17H4/H5: ~7.52AA'BB' System Often appears as two "pseudo-triplets" or complex multiplets.
Pyrimidine

3 Signals H2: ~9.26H4/H6: ~8.78H5: ~7.36H2: Singlet (broad/small coupling)H4/6: Doublet (

Hz)H5: Triplet (

Hz)

Key Diagnostic Feature:

  • Pyrazine: Look for a single, clean singlet in the aromatic region.

  • Pyrimidine: Look for the "deshielded singlet" at >9.0 ppm (H2) flanked by two nitrogen atoms, and a distinct triplet upfield (H5).

  • Pyridazine: Look for the AA'BB' pattern; two distinct multiplets with no singlet.

13C NMR Data
  • Pyrazine: 1 Signal (~145 ppm).

  • Pyridazine: 2 Signals (C3/6 ~152 ppm, C4/5 ~127 ppm).

  • Pyrimidine: 3 Signals (C2 ~159 ppm, C4/6 ~157 ppm, C5 ~122 ppm).

B. UV-Vis Spectroscopy

The nitrogen lone pairs introduce


 transitions, which are forbidden in benzene.
  • Pyrazine: Exhibits a distinct, structured absorption band around 324 nm (

    
    ). This band is characteristic and often separated from the intense 
    
    
    
    band (~260 nm).
  • Solvatochromism: The

    
     transition in Pyrazine undergoes a Hypsochromic (Blue) Shift  in polar solvents (e.g., water vs. hexane). The polar solvent stabilizes the ground state lone pairs via hydrogen bonding more than the excited state, increasing the energy gap.
    
C. Vibrational Spectroscopy (IR/Raman)
  • Rule of Mutual Exclusion: Applies only to Pyrazine (

    
     center of inversion).
    
    • IR active bands are Raman inactive.

    • Raman active bands are IR inactive.

  • Application: If you observe the same vibrational frequencies in both IR and Raman spectra, the molecule cannot be Pyrazine. It must be Pyrimidine or Pyridazine.[2]

Experimental Protocol: The Differentiation Workflow

This protocol is designed to identify an unknown diazine sample using a self-validating logic tree.

Objective: Identify an unknown sample as Pyrimidine, Pyrazine, or Pyridazine. Prerequisites: Standard NMR tube, CDCl3, UV-Vis cuvette, Hexane.

Step 1: Macroscopic Phase Check (The "Quick Look")
  • Observe the physical state of the sample at Room Temperature (25°C).

    • Solid: Highly likely Pyrazine (MP 52°C).

    • Liquid: Likely Pyrimidine or Pyridazine .[3]

    • Note: Impure pyrimidine (MP 21°C) may appear as a slushy solid/liquid mixture.

Step 2: Proton NMR Acquisition (The "Definitive Test")
  • Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquire a standard 1H NMR spectrum (16 scans).

  • Analysis:

    • 1 Peak (Singlet): Confirms Pyrazine .

    • 2 Peaks (Multiplets): Confirms Pyridazine .

    • 3 Peaks (S, D, T): Confirms Pyrimidine .

Step 3: UV-Vis Confirmation (Optional/Secondary)
  • Prepare a

    
     M solution in Hexane.
    
  • Scan from 200 nm to 400 nm.

  • Look for the

    
     band >300 nm.
    
    • Strong, clear band ~320 nm supports Pyrazine .

Visualizations

Diagram 1: Isomer Property Logic Flow

This diagram illustrates how the structural arrangement of nitrogen atoms dictates the physical properties.

DiazineProperties Struct Diazine Isomer Structure Pyraz Pyrazine (1,4) Para-N Symmetric (D2h) Struct->Pyraz Pyrim Pyrimidine (1,3) Meta-N Asymmetric (C2v) Struct->Pyrim Pyrid Pyridazine (1,2) Ortho-N Asymmetric (C2v) Struct->Pyrid Dipole0 Dipole = 0 D (Cancellation) Pyraz->Dipole0 Symmetry DipoleMid Dipole = 2.33 D Pyrim->DipoleMid DipoleHigh Dipole = 4.14 D (Additive Vectors) Pyrid->DipoleHigh Lone Pair Proximity BP_Low Lowest BP (115°C) Solid at RT (High Symmetry) Dipole0->BP_Low BP_Mid Mid BP (124°C) Liquid at RT DipoleMid->BP_Mid BP_High Highest BP (208°C) Liquid at RT DipoleHigh->BP_High

Caption: Causal relationship between nitrogen placement, molecular symmetry, dipole moment, and bulk physical properties.

Diagram 2: Spectroscopic Identification Decision Tree

A step-by-step logic gate for identifying an unknown diazine.

ID_Workflow Start Unknown Diazine Sample CheckState Step 1: Check Physical State (25°C) Start->CheckState Solid Solid CheckState->Solid Liquid Liquid CheckState->Liquid NMR Step 2: 1H NMR (CDCl3) Solid->NMR Dissolve Res_Pyrazine Identified: PYRAZINE Solid->Res_Pyrazine Likely Liquid->NMR Dissolve Singlet 1 Signal (Singlet) ~8.6 ppm NMR->Singlet TwoSignals 2 Signals (Multiplets) ~9.2 & 7.5 ppm NMR->TwoSignals ThreeSignals 3 Signals (S, D, T) ~9.3, 8.8, 7.4 ppm NMR->ThreeSignals Singlet->Res_Pyrazine Res_Pyridazine Identified: PYRIDAZINE TwoSignals->Res_Pyridazine Res_Pyrimidine Identified: PYRIMIDINE ThreeSignals->Res_Pyrimidine

Caption: Operational workflow for distinguishing diazine isomers using physical state and 1H NMR signal count.

References

  • National Institute of Standards and Technology (NIST). Pyrazine: Gas Phase IR Spectrum and Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • Stenutz, R. Pyrimidine: Physical Properties and Isomer Data. Stenutz.eu. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Semantic Scholar/Elsevier. [Link]

  • Wikipedia. Pyridazine: Properties and Chemical Data.[Link][2]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(Chloromethyl)-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methodologies for assessing the purity of a key building block, 2-(Chloromethyl)-6-methylpyrimidin-4-ol. Drawing upon established principles of organic synthesis and analytical chemistry, we will explore a plausible synthetic route, anticipate potential impurities, and detail a multi-faceted analytical strategy for their detection and quantification.

The Synthetic Pathway: A Double-Edged Sword

While multiple routes to substituted pyrimidines exist, a common and practical approach to this compound involves a multi-step synthesis. A plausible pathway begins with the condensation of ethyl acetoacetate with urea to form 6-methyluracil. Subsequent chlorination with a reagent like phosphorus oxychloride (POCl₃) can yield 4-chloro-6-methyl-2(1H)-pyrimidinone. A Vilsmeier-Haack reaction followed by reduction would then furnish the desired 2-(hydroxymethyl) intermediate, which can be chlorinated to the final product.

However, each of these steps introduces a spectrum of potential impurities. The initial condensation may be incomplete, leaving starting materials. The chlorination steps are notoriously aggressive and can lead to over-chlorination or side reactions. The final chlorination of the hydroxymethyl group, if not carefully controlled, can result in the formation of dimers or other degradation products.

Below is a diagrammatic representation of a potential synthetic pathway and the genesis of likely impurities.

G cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurities Ethyl_acetoacetate Ethyl acetoacetate 6_methyluracil 6-Methyluracil Ethyl_acetoacetate->6_methyluracil Condensation Urea Urea Urea->6_methyluracil Condensation 4_chloro_6_methyl 4-Chloro-6-methyl- 2(1H)-pyrimidinone 6_methyluracil->4_chloro_6_methyl Chlorination Impurity_A Unreacted 6-Methyluracil 6_methyluracil->Impurity_A POCl3_1 POCl3 POCl3_1->4_chloro_6_methyl Hydroxymethyl_intermediate 2-(Hydroxymethyl)-6- methylpyrimidin-4-ol 4_chloro_6_methyl->Hydroxymethyl_intermediate Formylation & Reduction Impurity_B Over-chlorinated Pyrimidines 4_chloro_6_methyl->Impurity_B Vilsmeier_Haack Vilsmeier-Haack Reagent Vilsmeier_Haack->Hydroxymethyl_intermediate Reduction Reduction (e.g., NaBH4) Reduction->Hydroxymethyl_intermediate Final_Product 2-(Chloromethyl)-6- methylpyrimidin-4-ol Hydroxymethyl_intermediate->Final_Product Chlorination Impurity_C Unreacted 2-(Hydroxymethyl) Intermediate Hydroxymethyl_intermediate->Impurity_C SOCl2 SOCl2 SOCl2->Final_Product Impurity_D Dimerized Byproducts Final_Product->Impurity_D

Caption: A plausible synthetic pathway to this compound and the origin of potential impurities.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. For this compound, a comprehensive strategy should include chromatographic separations and spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. Its ability to separate, identify, and quantify the main component and any impurities with high resolution and sensitivity is unparalleled.

Methodology Comparison:

ParameterMethod A: Reversed-Phase HPLCMethod B: Normal-Phase HPLC
Stationary Phase C18 or C8Silica or Cyano
Mobile Phase Acetonitrile/Water or Methanol/Water gradients with acid modifier (e.g., 0.1% TFA)Hexane/Isopropanol or Hexane/Ethyl Acetate gradients
Advantages Excellent for separating a wide range of polar and non-polar compounds. Robust and reproducible.Better for separating isomers and very polar compounds that are not well-retained on reversed-phase columns.
Disadvantages May not resolve highly polar impurities that elute with the solvent front.More sensitive to water content in the mobile phase, which can affect reproducibility. Solvents are more volatile and flammable.
Typical Application Primary choice for purity and impurity profiling of the target compound and its likely byproducts.Alternative or complementary method, especially if isomeric impurities are suspected.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a starting point for method development. Optimization will be necessary based on the specific impurity profile of the synthesized batch.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized product in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides a non-polar surface that retains the pyrimidine core and its substituents. The acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities. TFA is added to improve peak shape by suppressing the ionization of acidic and basic functional groups.

Spectroscopic Methods: Confirming Identity and Unmasking Hidden Impurities

While HPLC is excellent for quantification, spectroscopic methods are indispensable for structural confirmation and the identification of unknown impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of the synthesized compound and identifying impurities.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl group, the chloromethyl group, and the aromatic proton on the pyrimidine ring. The chemical shift and integration of these signals can confirm the structure and indicate the presence of impurities. For instance, the presence of a signal corresponding to a hydroxymethyl group would indicate incomplete chlorination.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts can confirm the presence of all carbon atoms in the expected environment.

2. Mass Spectrometry (MS):

Coupling HPLC with a mass spectrometer (LC-MS) is a highly effective technique for identifying impurities. MS provides the molecular weight of the eluting compounds, which is crucial for proposing their structures.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR provides information about the functional groups present in the molecule. The spectrum of this compound should show characteristic absorptions for the O-H stretch (in its tautomeric form), C=O stretch, C-Cl stretch, and the pyrimidine ring vibrations. The absence of a broad O-H stretch from the hydroxymethyl precursor and the appearance of a C-Cl stretch would indicate successful chlorination.

Comparison of Purity Assessment Strategies

Analytical StrategyStrengthsWeaknessesBest For
HPLC-UV alone Excellent for quantification of known impurities and the main component.[1]Cannot identify unknown impurities. May not separate all co-eluting species.Routine quality control once the impurity profile is well-established.
NMR Spectroscopy alone Provides detailed structural information. Can identify and quantify impurities without the need for reference standards if their structures are known.Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals.Structural confirmation of the main product and identification of major impurities.
LC-MS Combines the separation power of HPLC with the identification capabilities of MS.[2] Excellent for identifying unknown impurities.Quantification can be less accurate than HPLC-UV without appropriate standards.Characterization of new synthetic batches and investigation of unknown peaks in the HPLC chromatogram.
Combined Approach (HPLC, NMR, MS) Provides the most comprehensive and reliable assessment of purity. Orthogonal methods provide a high degree of confidence in the results.More time-consuming and requires access to multiple analytical instruments.In-depth characterization of the synthetic product, especially during process development and for regulatory submissions.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

G Start Synthesized 2-(Chloromethyl)-6- methylpyrimidin-4-ol TLC Initial Check: Thin Layer Chromatography (TLC) Start->TLC NMR Structural Confirmation: ¹H and ¹³C NMR Start->NMR FTIR Functional Group Analysis: FTIR Start->FTIR HPLC_UV Quantitative Analysis: HPLC-UV TLC->HPLC_UV Proceed if single major spot LC_MS Impurity Identification: LC-MS HPLC_UV->LC_MS Unknown peaks observed Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Purity > 98%? Known impurity profile? NMR->Purity_Report LC_MS->Purity_Report FTIR->Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of the synthesized product.

Conclusion

The purity of this compound is paramount for its successful application in drug discovery and development. A thorough purity assessment is not a single measurement but a carefully designed investigation. By employing a combination of high-resolution chromatographic separation and detailed spectroscopic characterization, researchers can confidently determine the purity of their synthesized material, identify and control potential impurities, and ultimately ensure the quality and consistency of their research and development efforts. This multi-faceted approach, grounded in sound analytical principles, is the hallmark of scientific integrity and a cornerstone of modern pharmaceutical science.

References

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Chloromethyl)-6-methylpyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Chloromethyl)-6-methylpyrimidin-4-ol, a halogenated organic compound. As researchers and scientists, it is our responsibility to manage chemical waste in a manner that ensures the safety of ourselves, our colleagues, and the environment.

The following procedures are synthesized from best practices in laboratory safety, regulatory guidelines, and data from analogous chemical compounds. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal activities commence, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not located, analysis of structurally similar chlorinated pyrimidine and pyridine derivatives indicates the following potential hazards:

  • Toxicity: Harmful if swallowed[1].

  • Irritation: Causes skin and serious eye irritation[1][2][3].

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[4].

Given these risks, direct contact and release into the environment must be strictly avoided[4][5]. The chlorinated nature of this compound places it in the category of halogenated organic waste , which has specific disposal requirements due to the potential for forming dioxins and other hazardous byproducts upon improper incineration[6].

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound and its waste. The following table summarizes the required PPE, with the rationale for each item.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove[7][8].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or aerosols of the chemical, which can cause serious irritation[1][2][3].
Lab Coat A long-sleeved, chemically resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, which may cause respiratory tract irritation[2].

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. This compound waste must be classified as halogenated organic waste .

Experimental Protocol: Waste Segregation
  • Obtain a designated waste container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical waste. The container must be labeled "Hazardous Waste"[9][10].

  • Label the container: The label must include the full chemical name: "Waste this compound" and any other components of the waste stream with their approximate concentrations[11].

  • Segregate at the source: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste[6][10].

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Generated Waste Containing 2-(Chloromethyl)-6- methylpyrimidin-4-ol IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedWaste No, but organic AqueousWaste Collect in 'Aqueous Waste' container. IsHalogenated->AqueousWaste No, aqueous

Caption: Decision workflow for segregating laboratory chemical waste.

On-Site Accumulation and Storage: Maintaining a Safe Laboratory Environment

Once segregated, the waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor[9][12].

Step-by-Step Storage Protocol
  • Container Management: Keep the waste container securely closed at all times, except when adding waste[10][11]. This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak[13].

  • Location: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][14]. The SAA should be clearly marked.

  • Volume Limits: Be aware of the volume limits for waste accumulation in an SAA as stipulated by the EPA and your institution's policies (typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-listed" wastes)[12].

Final Disposal: The End of the Lifecycle

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash[5][9][12].

Disposal Workflow
  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time (often 12 months for academic labs), contact your institution's EHS department to arrange for a waste pickup[15].

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag with a complete list of contents, is properly filled out and attached to the container.

  • Professional Disposal: The EHS department will then transport the waste to a licensed facility for disposal, typically through high-temperature incineration with flue gas scrubbing to neutralize hazardous combustion byproducts[5].

The following diagram outlines the complete disposal workflow from generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Professional Disposal Generate Waste Generation Segregate Segregate as Halogenated Organic Waste Generate->Segregate Store Store in Labeled Container in Satellite Accumulation Area Segregate->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Transport Licensed Transport to Disposal Facility Pickup->Transport Incinerate Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate

Caption: End-to-end workflow for the disposal of this compound.

Emergency Procedures: Preparing for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and seek medical attention[2]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2].

  • Spill: Evacuate the area. For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team. Avoid generating dust[4][5].

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate PPE, and adhering to strict segregation, storage, and disposal protocols, we can minimize risks and ensure compliance with regulations. Always consult the specific Safety Data Sheet for any chemical you are working with and follow the guidance of your institution's Environmental Health and Safety department.

References

  • Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)
  • ChemicalBook. 2-(Chloromethyl)
  • Cole-Parmer.
  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Gagné, L.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Braun Research Group.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency (EPA).
  • Physikalisch-Technische Bundesanstalt.
  • Bucknell University.
  • Vanderbilt University Medical Center.
  • Cornell EHS. 7.2 Organic Solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.